2,2,6,6-Tetramethyl-4-cyanopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXGFDUBRWFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070695 | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-90-3 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-cyanopiperidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, key physical and chemical properties, and outlines a plausible synthetic pathway based on established chemical transformations. Experimental protocols for the synthesis of its precursors are provided, along with a logical workflow for its preparation. Safety information regarding related compounds is also included to ensure safe handling and use in a laboratory setting.
Introduction
This compound is a derivative of the sterically hindered amine, 2,2,6,6-tetramethylpiperidine. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. Its structural similarity to other biologically active piperidine derivatives suggests its potential for investigation in drug discovery programs. This guide aims to consolidate the available information on its synthesis and properties to facilitate further research and development.
Chemical Identity and Properties
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 67845-90-3[1] |
| Molecular Formula | C₁₀H₁₈N₂[1] |
| Molecular Weight | 166.26 g/mol [1] |
Physical and Chemical Properties (Predicted and from Related Compounds)
Detailed experimental data for this compound is not widely available in the public domain. The following table includes predicted properties and data from structurally related compounds to provide an estimate.
| Property | Value | Source/Comment |
| Appearance | Likely a solid at room temperature. | Based on similar substituted piperidines. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in organic solvents. | General property of similar compounds. |
| pKa | The parent amine, 2,2,6,6-tetramethylpiperidine, has a pKa of 11.1.[2] | The cyano group may slightly alter the basicity. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound starts from the readily available precursor, 2,2,6,6-tetramethyl-4-piperidone. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone
The initial step involves the condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine.
Caption: Synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone.
Experimental Protocol:
A continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone involves the following steps[3]:
-
Reactor Setup: An acidic resin is packed into a fixed-bed reactor. The reactor is heated to a temperature in the range of 40 to 70 °C.
-
Reaction: Acetone and ammonia gas are fed into the fixed-bed reactor at a molar ratio of 3-9:1. The reaction is carried out under conditions of an acetone hourly space velocity of 0.15 to 1.17 h⁻¹ and an ammonia gas hourly space velocity of 5.25 to 124.20 h⁻¹.
-
Isolation: The product mixture is cooled to obtain the crude 2,2,6,6-tetramethyl-4-piperidone.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone Oxime
The ketone functional group of 2,2,6,6-tetramethyl-4-piperidone can be converted to an oxime, which is a key intermediate for the introduction of the cyano group.
Experimental Protocol (General Oximation):
-
Dissolution: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction: An aqueous solution of hydroxylamine hydrochloride is added, followed by the addition of a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Isolation: The product, 2,2,6,6-tetramethyl-4-piperidone oxime, can be isolated by precipitation upon cooling or by extraction into an organic solvent followed by evaporation of the solvent.
Synthesis of this compound
The final step is the dehydration of the oxime to the corresponding nitrile.
Caption: Final dehydration step to yield the target compound.
Experimental Protocol (General Oxime Dehydration):
-
Reaction Setup: 2,2,6,6-Tetramethyl-4-piperidone oxime is suspended or dissolved in a suitable solvent (e.g., pyridine, dichloromethane, or neat).
-
Addition of Dehydrating Agent: A dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide is added cautiously, often at reduced temperature to control the initial exothermic reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is carefully quenched with water or ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure this compound.
Potential Applications and Reactivity
The cyano group in this compound can undergo a variety of chemical transformations, making it a versatile intermediate.
Caption: Potential chemical transformations of this compound.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing a route to amides and esters.
-
Reduction: Reduction of the cyano group yields a primary amine, which can be further derivatized.
-
Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
Safety Information
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity: Piperidine derivatives can be harmful if swallowed, in contact with skin, or if inhaled[4]. They can cause skin irritation and serious eye damage[4].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its synthesis, starting from readily available materials, and has highlighted its key properties and potential reactivity. The detailed experimental protocols for precursor synthesis and the logical workflow for the target molecule should aid researchers in its preparation and further exploration of its chemical utility. As with all chemical research, appropriate safety precautions must be observed during its handling and use.
References
2,2,6,6-Tetramethyl-4-cyanopiperidine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethylpiperidine-4-carbonitrile, a derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine (TMP). The TMP scaffold is of significant interest in medicinal chemistry and materials science, serving as a foundational structure for hindered amine light stabilizers (HALS), catalysts, and various pharmaceutical intermediates.[1] This document details the chemical identity, structural properties, and a proposed synthetic pathway for the title compound, tailored for a scientific audience.
Chemical Structure and IUPAC Name
The chemical structure of 2,2,6,6-tetramethylpiperidine-4-carbonitrile features a piperidine ring substituted with four methyl groups at the C2 and C6 positions, which flank the nitrogen atom, and a nitrile (-C≡N) group at the C4 position. This steric hindrance around the amine nitrogen imparts unique chemical properties, such as reduced nucleophilicity while maintaining basicity.
-
IUPAC Name: 2,2,6,6-Tetramethylpiperidine-4-carbonitrile
-
Common Synonyms: 2,2,6,6-Tetramethyl-4-cyanopiperidine
-
CAS Number: 67845-90-3[2]
-
Chemical Formula: C₁₀H₁₈N₂[2]
-
SMILES: N1C(C)(C)CC(C#N)CC1(C)C
Physicochemical and Spectroscopic Data
Quantitative data for 2,2,6,6-tetramethylpiperidine-4-carbonitrile and its key synthetic precursor, 2,2,6,6-tetramethyl-4-piperidone, are summarized below. Data for the target compound is limited in public literature; where available, data for related compounds is provided for context.
Table 1: Physicochemical Properties
| Property | 2,2,6,6-Tetramethylpiperidine-4-carbonitrile | 2,2,6,6-Tetramethyl-4-piperidone (Precursor) |
| Molecular Weight | 166.26 g/mol [2] | 155.24 g/mol [3] |
| Physical State | Pinkish Solid[4] | Solid (Powder or Crystals)[3] |
| Melting Point | Data not available | 34-38 °C[3] |
| Boiling Point | Data not available | 102-105 °C at 18 mmHg[3] |
| Density | Data not available | Data not available |
Synthetic Pathway and Experimental Protocols
The synthesis of 2,2,6,6-tetramethylpiperidine-4-carbonitrile can be logically achieved via a two-step process starting from acetone and ammonia. The first step involves the well-documented synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). The second, more specialized step, is the conversion of the ketone functionality to the target nitrile.
While a specific, peer-reviewed protocol for the cyanation of 2,2,6,6-tetramethyl-4-piperidone was not identified in the surveyed literature, a plausible and standard synthetic route involves the formation of a cyanohydrin intermediate, followed by subsequent transformation. The following protocols are based on established patent literature for the precursor and general organo-synthetic methods for the cyanation step.
Step 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)
This procedure is adapted from patent literature describing the industrial synthesis from acetone and ammonia.[5]
Methodology:
-
A high-pressure autoclave is charged with acetone (e.g., 3500 g, 60.3 moles), an acid catalyst such as ammonium nitrate (e.g., 60 g), and a co-catalyst like calcium chloride if desired.
-
The autoclave is sealed and gaseous ammonia (e.g., 150 g, 8.8 moles) is introduced.
-
The reaction mixture is heated to between 60-85 °C and stirred for approximately 6 hours, during which the pressure will rise.[5]
-
After the reaction period, the autoclave is cooled to ambient temperature.
-
The reaction mixture is transferred to a separation vessel. A 50% aqueous solution of sodium hydroxide is added to neutralize the catalyst and break any emulsions.
-
The organic layer, containing the product and unreacted acetone, is separated from the aqueous layer.
-
Unreacted acetone is first removed by distillation at atmospheric pressure.
-
The remaining crude product is then purified by vacuum distillation (B.P. 75-78 °C at 5 mmHg) to yield pure 2,2,6,6-tetramethyl-4-piperidone as a solid upon cooling.[5]
Step 2 (Proposed): Conversion of Ketone to Nitrile
This proposed two-part protocol is based on the formation of a cyanohydrin intermediate, a classic method for converting ketones to α-hydroxy nitriles.[6]
Part A: Formation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (Cyanohydrin)
-
2,2,6,6-tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a water/ether mixture.
-
The solution is cooled in an ice bath to 0-5 °C.
-
A solution of sodium or potassium cyanide in water is added dropwise, followed by the slow addition of an acid (e.g., sulfuric acid or hydrochloric acid) to generate HCN in situ. Alternatively, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be used for a milder, more controlled reaction.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature until the starting ketone is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and quench any remaining cyanide.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude cyanohydrin intermediate.
Part B: Dehydration of Cyanohydrin to Nitrile
A specific protocol for this substrate is not available, but a general method using a dehydrating agent is proposed.
-
The crude cyanohydrin from the previous step is dissolved in a solvent like pyridine or dichloromethane.
-
The solution is cooled in an ice bath.
-
A dehydrating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or triflic anhydride is added dropwise with vigorous stirring.
-
The reaction is allowed to proceed at low temperature or room temperature until completion.
-
The reaction is carefully quenched by pouring it over ice water.
-
The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The final product, 2,2,6,6-tetramethylpiperidine-4-carbonitrile, can be purified by column chromatography or recrystallization.
Visualization of Synthetic Workflow
The following diagram illustrates the logical progression from common starting materials to the target compound, highlighting the key intermediates.
Caption: Figure 1: Proposed Synthetic Workflow for 2,2,6,6-Tetramethylpiperidine-4-carbonitrile.
Applications in Drug Development and Research
Derivatives of 2,2,6,6-tetramethylpiperidine are crucial in various fields. The parent amine is a precursor to the stable radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), a widely used catalyst for selective oxidations in organic synthesis.[7] The piperidine ring itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] The introduction of a nitrile group, as in 2,2,6,6-tetramethylpiperidine-4-carbonitrile, offers a versatile chemical handle for further functionalization. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable intermediate for building complex molecular architectures in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 2,2,6,6-Tetramethyl-4-piperidone 95 826-36-8 [sigmaaldrich.com]
- 4. gjbzwzw.com [gjbzwzw.com]
- 5. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 2,2,6,6-Tetramethyl-4-cyanopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,6,6-tetramethyl-4-cyanopiperidine. Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from closely related analogs, including 2,2,6,6-tetramethylpiperidine, 2,2,6,6-tetramethyl-4-piperidinol, 4-amino-2,2,6,6-tetramethylpiperidine, and 4-cyano-2,2,6,6-tetramethylpiperidine 1-oxyl. These analogs provide a strong foundation for predicting the spectral characteristics of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.2 - 1.4 | s | 12H | 4 x CH₃ (C2, C6) |
| ~ 1.6 - 1.8 | m | 4H | 2 x CH₂ (C3, C5) |
| ~ 2.8 - 3.0 | m | 1H | CH (C4) |
| Variable | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 25 - 30 | 4 x CH₃ |
| ~ 30 - 35 | C4 |
| ~ 45 - 50 | C3, C5 |
| ~ 55 - 60 | C2, C6 |
| ~ 120 - 125 | CN |
Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |
| ~ 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 2240 - 2260 | Medium, Sharp | C≡N Stretch |
| ~ 1465 | Medium | CH₂ Bend |
| ~ 1380, 1365 | Medium | gem-Dimethyl Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 140 | [M - CN]⁺ |
| 98 | [M - C₅H₁₀N]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumentation and Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused or injected into the mass spectrometer.
Instrumentation and Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives and Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-cyanopiperidine derivatives and their analogs, focusing on their synthesis, physicochemical properties, and potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[1] The 2,2,6,6-tetramethylpiperidine framework, in particular, offers a unique combination of steric hindrance and chemical stability, making its derivatives, such as the nitroxide radical TEMPO, valuable tools in organic synthesis and polymer chemistry.[2] The introduction of a cyano group at the 4-position of the 2,2,6,6-tetramethylpiperidine ring introduces a key functional group that can modulate the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets. This guide explores the synthesis, properties, and potential therapeutic applications of this specific class of compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound typically starts from the corresponding 4-oxo derivative, 2,2,6,6-tetramethyl-4-piperidone. A common strategy involves the conversion of the ketone to an oxime, followed by dehydration to the nitrile. The N-oxyl derivative can be prepared by oxidation of the parent piperidine.
A detailed protocol for a closely related analog, 4-isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl, provides valuable insight into the synthesis of 4-substituted tetramethylpiperidines.
Experimental Protocol: Synthesis of 4-Isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl[3]
This protocol describes the synthesis of the isocyano analog, which is a close structural relative of the cyano derivative and illustrates the key chemical transformations involved.
Step 1: Synthesis of 4-Formamido-2,2,6,6-tetramethylpiperidine-1-oxyl
-
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (6.71 g, 39.2 mmol) is refluxed with a large excess of ethyl formate (100 mL) for 5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (silica, benzene:methanol 9:1).
-
Excess ethyl formate is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography (silica, benzene:methanol 95:5) gives the pure 4-formamido derivative.
Step 2: Synthesis of 4-Isocyano-2,2,6,6-tetramethylpiperidine-1-oxyl
-
To a magnetically stirred solution of 4-formamido-2,2,6,6-tetramethylpiperidine-1-oxyl (1.99 g, 10 mmol) and triethylamine (2.55 g, 25.2 mmol) in methylene chloride (10 mL), a solution of phosgene in toluene is added dropwise at a temperature below 5°C.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
The mixture is then poured into ice-water and extracted with methylene chloride.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the 4-isocyano derivative.
Physicochemical Properties
| Property | 4-Cyanopiperidine | Reference |
| Molecular Formula | C6H10N2 | |
| Molecular Weight | 110.16 g/mol | |
| Boiling Point | 226 °C | |
| Solubility | Soluble in chloroform |
Biological Activities and Potential Applications
Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The introduction of a cyano group can influence these activities by providing an additional point of interaction with biological targets. While specific data for this compound is limited, the broader class of cyanopiperidines has shown promise as enzyme inhibitors.
Enzyme Inhibition
Structure-activity relationship (SAR) studies on various piperidine-containing scaffolds have demonstrated their potential as inhibitors of enzymes such as DNA gyrase and dipeptidyl peptidase-4 (DPP-4).[5][6] For instance, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[5]
| Compound Class | Target Enzyme | Key Findings | Reference |
| Piperidine-4-carboxamides | DNA Gyrase (M. abscessus) | Lead compounds showed potent enzymatic inhibition (IC50 in the low micromolar range). | [5] |
| 2-Cyanopyrrolidines | Dipeptidyl Peptidase IV (DPP-4) | 4-fluoro substitution on the pyrrolidine ring improved inhibitory activity. | [6] |
Modulation of Signaling Pathways
While direct evidence for the involvement of this compound derivatives in specific signaling pathways is yet to be established, related compounds containing a cyano group have been shown to modulate key cellular pathways. For example, 2-cyanoacrylamide derivatives have been identified as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.[7]
Below is a conceptual workflow for screening compounds as potential TAK1 inhibitors.
The following diagram illustrates the simplified TAK1 signaling pathway, a potential target for cyano-containing inhibitors.
Future Directions
The unique structural features of this compound derivatives warrant further investigation into their potential as therapeutic agents. Future research should focus on:
-
Synthesis of a diverse library of analogs: Exploring different substituents on the piperidine nitrogen and modifications of the cyano group will be crucial for establishing comprehensive structure-activity relationships.
-
Broad biological screening: Testing these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.
-
In-depth mechanistic studies: For active compounds, elucidating their mechanism of action and identifying their specific molecular targets will be essential for further development.
Conclusion
This technical guide has provided an overview of the synthesis, properties, and potential applications of this compound derivatives. While specific data for this compound class is still emerging, the broader landscape of piperidine and cyanopiperidine chemistry suggests that these molecules hold significant promise for the development of novel therapeutics. Further research is needed to fully unlock the potential of this intriguing chemical scaffold.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,2,6,6-Tetramethyl-4-cyanopiperidine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2,2,6,6-tetramethyl-4-cyanopiperidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine. The introduction of a cyano group at the 4-position influences its physicochemical properties. While specific experimental data for this exact compound is limited in publicly available literature, properties can be extrapolated from its parent compounds and related structures.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2,2,6,6-Tetramethylpiperidine | 4-Cyanopiperidine |
| Molecular Formula | C₁₀H₁₈N₂ | C₉H₁₉N | C₆H₁₀N₂ |
| Molecular Weight | 166.26 g/mol | 141.25 g/mol | 110.16 g/mol |
| Appearance | Colorless to pale yellow solid or oil | Colorless liquid | Pale yellow to oily liquid |
| Boiling Point | Not available | 152 °C | Not available |
| Melting Point | Not available | -59 °C | Not available |
| Density | Not available | 0.837 g/mL at 25 °C | 0.987 g/mL at 25 °C |
| Solubility | Soluble in organic solvents | Soluble in many organic solvents, slightly soluble in water[1] | Not available |
| pKa | Not available | ~11.07 (of conjugate acid)[2] | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved through the dehydration of the corresponding amide, 2,2,6,6-tetramethylpiperidine-4-carboxamide. This is a common and effective method for the preparation of nitriles.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 2,2,6,6-tetramethyl-4-oxopiperidine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Dehydration of 2,2,6,6-Tetramethylpiperidine-4-carboxamide
This protocol is a generalized procedure based on established methods for the dehydration of carboxamides to nitriles.[3][4]
Materials:
-
2,2,6,6-tetramethylpiperidine-4-carboxamide
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or chloroform as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine-4-carboxamide (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (2-3 equivalents) dropwise.
-
Addition of Dehydrating Agent: To the stirred solution, add phosphorus oxychloride or thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlets), methylene protons on the piperidine ring (multiplets), and the methine proton at the 4-position (multiplet). The chemical shifts will be influenced by the cyano group. |
| ¹³C NMR | Signals for the quaternary carbons bearing the methyl groups, the methylene carbons of the piperidine ring, the methine carbon at the 4-position, and the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. Also, C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.26 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the piperidine ring. |
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds.[5] Furthermore, derivatives of 4-cyanopiperidine are used as intermediates in the synthesis of pharmaceuticals, including antidepressants and anti-inflammatory agents.[6]
Potential as a Neurological Agent
Structurally related tetramethylpyrazine has been investigated for its neuroprotective effects in models of neurological disorders.[7] These effects are associated with the modulation of inflammatory responses and oxidative stress. Given the presence of the tetramethylpiperidine core, it is plausible that this compound could be investigated for similar neurological activities.
Caption: Hypothetical mechanism of neuroprotective action for this compound.
Role in Drug Discovery
The 4-cyanopiperidine moiety is a valuable building block in medicinal chemistry.[6][8] The cyano group can serve as a handle for further chemical modifications or as a key pharmacophoric feature. For instance, piperidine derivatives have been explored as multi-target drugs for Alzheimer's disease, targeting both amyloid and Tau pathologies.[9]
Caption: Workflow for utilizing this compound in drug discovery.
Safety and Handling
Conclusion
This compound is a sterically hindered piperidine derivative with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reasonably achieved via the dehydration of the corresponding carboxamide. The presence of the tetramethylpiperidine core and the reactive cyano group makes it an interesting candidate for the development of novel chemical entities with potential biological activities, particularly in the area of neurological disorders. Further research is warranted to fully elucidate its properties, develop optimized synthetic routes, and explore its pharmacological potential.
References
- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 7. Inconsistent Time-Dependent Effects of Tetramethylpyrazine on Primary Neurological Disorders and Psychiatric Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 9. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 2,2,6,6-tetramethyl-4-cyanopiperidine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines its expected physicochemical properties based on its structure and data from related piperidine analogs. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine these crucial parameters for applications in drug development and chemical research.
Introduction
This compound is a saturated heterocyclic amine featuring a sterically hindered piperidine ring substituted with four methyl groups and a cyano group at the 4-position. The presence of the basic nitrogen atom and the polar cyano group, combined with the nonpolar tetramethylpiperidine backbone, suggests a nuanced solubility and stability profile. Understanding these characteristics is fundamental for its handling, formulation, and potential applications as a synthetic intermediate or a scaffold in medicinal chemistry. The steric hindrance provided by the four methyl groups around the nitrogen atom is known to impart significant chemical stability to the piperidine ring system.[1]
Predicted Physicochemical Properties
The key physicochemical properties of this compound that influence its solubility and stability are predicted as follows:
-
Molecular Formula: C₁₀H₁₈N₂[2]
-
Molecular Weight: 166.26 g/mol [2]
-
pKa: The basicity of the piperidine nitrogen is expected to be in the range of 10-11, similar to other secondary amines. This suggests that the compound will be protonated and more water-soluble under acidic conditions.[1][3]
-
LogP: The octanol-water partition coefficient (logP) is anticipated to be in a range indicating moderate lipophilicity, due to the presence of the hydrocarbon backbone and the polar cyano and amine groups.
Predicted Solubility Profile
The solubility of this compound is predicted to vary significantly with the solvent system. The following table summarizes the expected qualitative and semi-quantitative solubility in common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The polar amine and cyano groups can engage in hydrogen bonding, but the nonpolar tetramethylpiperidine structure limits overall aqueous solubility. Solubility is expected to increase significantly at lower pH due to the formation of the protonated amine.[3][4][5] |
| Ethanol | Polar Protic | High | The compound is expected to be highly soluble due to favorable interactions between its polar groups and the hydroxyl group of ethanol, as well as the compatibility of its hydrocarbon backbone with the ethyl chain of the solvent.[1][6] |
| Methanol | Polar Protic | High | Similar to ethanol, high solubility is anticipated due to the solvent's polarity and hydrogen bonding capabilities.[6] |
| Acetone | Polar Aprotic | High | Good solubility is expected due to dipole-dipole interactions between the polar functionalities of the solute and the carbonyl group of acetone.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds, and it is expected to readily dissolve this compound.[6][8] |
Predicted Stability Profile
The 2,2,6,6-tetramethylpiperidine scaffold is known for its high stability due to the steric hindrance around the nitrogen atom, which protects it from certain reactions.[1] However, the overall stability of this compound will also depend on the reactivity of the cyano group.
| Condition | Predicted Stability | Potential Degradation Pathways |
| Temperature | High | The compound is expected to be thermally stable at typical laboratory and storage temperatures. At elevated temperatures, decomposition may occur, though the specific pathways are not documented. |
| pH | Stable in neutral and basic conditions. Potential for hydrolysis under strong acidic or basic conditions. | Under strongly acidic or basic conditions, the cyano group could undergo hydrolysis to a carboxylic acid or an amide. |
| Light | Moderately Stable | Prolonged exposure to high-energy UV light may lead to degradation, a common characteristic for many organic compounds. |
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[3][4]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3]
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any solid particles.[3][6]
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.
Stability Assessment: Stress Testing
Stress testing is employed to evaluate the intrinsic stability of a compound under various environmental conditions.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents.
-
Stress Conditions:
-
Temperature: Store the solutions at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated conditions (e.g., 4 °C) for a defined period.
-
pH: Incubate the solutions in different pH buffers at a constant temperature.
-
Light: Expose the solutions to a controlled light source in a photostability chamber.
-
-
Time Points: At specified time intervals, withdraw aliquots of the stressed samples.
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect any degradation products. An HPLC-MS system can be used to identify the structure of the degradation products.
-
Data Evaluation: Plot the concentration of the compound against time for each condition to determine the degradation rate.
Visualizations
Experimental Workflows
Caption: Workflow for Determining Equilibrium Solubility.
References
- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of 2,2,6,6-Tetramethylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives marks a significant milestone in the field of organic chemistry and material science. These sterically hindered amines have given rise to two critical classes of compounds: Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals, most notably (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This technical guide delves into the discovery, historical development, and foundational experimental protocols of these remarkable compounds, providing a comprehensive resource for researchers and professionals.
The Foundational Molecule: 2,2,6,6-Tetramethylpiperidine (TMP)
The journey of TMP compounds begins with the synthesis of the parent molecule. The unique steric hindrance around the nitrogen atom, conferred by the four methyl groups, is the cornerstone of the properties and applications of its derivatives.[1]
Discovery and Synthesis
One of the earliest and most common methods for synthesizing 2,2,6,6-tetramethylpiperidine involves a multi-step process starting from phorone (2,6-dimethylhepta-2,5-dien-4-one) and ammonia to form triacetone amine, which is then reduced via a Wolff-Kishner reaction.[2]
Physicochemical Properties of TMP and Derivatives
The physical and chemical properties of TMP and its key derivatives are crucial for their application. A summary of these properties is presented in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa of Conjugate Acid |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 768-66-1 | C9H19N | 141.25 | -59 | 152-153 | ~11.07 |
| TEMPO | 2564-83-2 | C9H18NO | 156.25 | 36-38 | Sublimes | - |
| 4-Hydroxy-TEMPO (TEMPOL) | 2226-96-2 | C9H18NO2 | 172.24 | 71-73 | - | - |
| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) | 52829-07-9 | C28H52N2O4 | 480.72 | 81-85 | - | - |
The Dawn of a New Era in Polymer Stabilization: Hindered Amine Light Stabilizers (HALS)
The discovery of HALS in the 1970s revolutionized the field of polymer stabilization.[3] Unlike UV absorbers, HALS do not absorb UV radiation but instead function by scavenging free radicals, thereby inhibiting the degradation of polymers.[4]
Historical Development and Generations of HALS
The development of HALS can be categorized into distinct generations, each aimed at improving performance and compatibility with various polymer systems.[3]
-
First Generation: Monomeric HALS like Tinuvin 770.
-
Second Generation: Polymeric HALS with higher molecular weight for reduced volatility and migration.
-
Third Generation: Non-interacting HALS with modified basicity to minimize interactions with acidic polymer additives.
-
Fourth Generation: Synergistic combinations of HALS with other stabilizers like UV absorbers.
The Denisov Cycle: Mechanism of Action
The remarkable efficiency of HALS is attributed to the Denisov cycle, a regenerative process where the hindered amine is oxidized to a nitroxide radical. This radical then traps alkyl and peroxy radicals, interrupting the degradation chain reaction and regenerating the active stabilizer.[5][6][7]
The Stable Radical: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Independently of the development of HALS, the stable free radical TEMPO was discovered in 1960 by Lebedev and Kazarnowskii.[8] This discovery opened up new avenues in organic synthesis and polymer chemistry.
Discovery and Synthesis
TEMPO is prepared by the oxidation of 2,2,6,6-tetramethylpiperidine.[8] Various oxidizing agents can be employed, with hydrogen peroxide in the presence of a catalyst like sodium tungstate being a common method.
TEMPO as a Catalyst for Selective Oxidation
One of the most significant applications of TEMPO is as a catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9] The actual oxidizing agent is the N-oxoammonium salt, which is generated in situ from TEMPO.[10]
Experimental Protocols
Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP)
This protocol is a general representation of the synthesis of TMP and should be performed with appropriate safety precautions by trained personnel.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone
-
Aniline
-
Ethanol
-
Ni-La-Mn/molecular sieve catalyst
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: A Ni-La-Mn/molecular sieve catalyst is prepared by the impregnation method. A solution of nickel nitrate hexahydrate, lanthanum nitrate hexahydrate, and manganese nitrate is used to impregnate a molecular sieve. The impregnated sieve is then filtered, dried, and calcined.[11]
-
Catalyst Activation: The prepared catalyst is activated by reduction with hydrogen gas at 320°C in a fixed-bed reactor.[11]
-
Reaction: 2,2,6,6-Tetramethyl-4-piperidone and aniline (molar ratio 1:3) are reacted in ethanol at 160°C for 4 hours.[11]
-
Hydrogenation and Cracking: The resulting mixture is vaporized and passed through the fixed-bed reactor containing the activated catalyst at high temperature to undergo a hydrogenation cracking reaction, yielding crude TMP.[11]
-
Purification: The crude product is condensed, and high-purity TMP is obtained by gas-liquid separation and vacuum distillation. A purity of over 99.0% can be achieved.[11]
Oxidation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine to 4-Hydroxy-TEMPO
This protocol describes a catalyst-free oxidation method.
Materials:
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine
-
Aqueous hydrogen peroxide (30-50%)
Procedure:
-
A solution of 4-hydroxy-2,2,6,6-tetramethylpiperidine in water is prepared in a reaction vessel.
-
Aqueous hydrogen peroxide is added slowly to the reaction mixture.
-
The temperature of the reaction mixture is raised to and maintained at 95-99°C during the addition of hydrogen peroxide.[12]
-
The reaction is monitored by a suitable analytical technique (e.g., GLC) until the conversion of the starting material is complete (typically >99%).[12]
-
Excess hydrogen peroxide can be decomposed using a catalytic amount of platinum or palladium on charcoal.
TEMPO-Catalyzed Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol outlines a green chemistry approach using a copper/TEMPO catalyst system.
Materials:
-
Benzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
N-methylimidazole (NMI)
-
TEMPO
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine CuBr, bpy, NMI, and TEMPO in acetonitrile.
-
Add benzyl alcohol to the catalyst mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air. Oxygen from the air serves as the terminal oxidant.[1][13]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.
Conclusion
The discovery and development of 2,2,6,6-tetramethylpiperidine compounds have had a profound and lasting impact on both industrial and academic chemistry. From extending the lifespan of plastics through the ingenious mechanism of HALS to enabling highly selective and green oxidation reactions with TEMPO, the legacy of this unique molecular scaffold continues to evolve. This guide provides a foundational understanding of the history, mechanisms, and key experimental procedures that have established TMP derivatives as indispensable tools for chemists and material scientists. Further research into novel derivatives and applications promises to continue this exciting scientific journey.
References
- 1. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEMPO [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. TEMPO - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Page loading... [wap.guidechem.com]
- 12. US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Role of steric hindrance in 2,2,6,6-tetramethylpiperidine derivatives
An In-depth Technical Guide on the Role of Steric Hindrance in 2,2,6,6-Tetramethylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,2,6,6-Tetramethylpiperidine (TEMP) and its derivatives represent a class of cyclic amines characterized by significant steric shielding of the secondary amine functionality. This steric hindrance, arising from the four methyl groups adjacent to the nitrogen atom, is not a passive feature but a critical determinant of their chemical reactivity and utility across diverse scientific disciplines. From conferring non-nucleophilicity for selective organic reactions to ensuring the stability of radical species in polymer stabilization and pharmacological applications, the controlled bulk of TEMP derivatives is a cornerstone of their function. This technical guide provides a comprehensive overview of the multifaceted role of steric hindrance in TEMP derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide researchers and professionals in the field.
The Foundation of Function: Steric Hindrance in the TEMP Core
The defining structural feature of 2,2,6,6-tetramethylpiperidine is the quaternary substitution pattern on the carbon atoms alpha to the nitrogen. This arrangement effectively encumbers the nitrogen atom, sterically hindering its approach by other molecules. This has profound implications for its chemical properties, most notably rendering it a poor nucleophile while retaining its basicity. The pKa of the conjugate acid of 2,2,6,6-tetramethylpiperidine is approximately 11.07, indicating it is a moderately strong base.[1][2] This combination of high basicity and low nucleophilicity is a direct consequence of steric hindrance and is the primary reason for its utility as a non-nucleophilic base in organic synthesis.[3][4]
Application in Organic Synthesis: The Non-Nucleophilic Base
In organic synthesis, the selective deprotonation of a substrate without competing nucleophilic attack is often a critical challenge. Sterically hindered bases, such as those derived from 2,2,6,6-tetramethylpiperidine, are indispensable tools for achieving this selectivity.
Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): A Powerful Reagent
Deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, such as n-butyllithium, yields lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a potent, non-nucleophilic strong base.[1][5] The steric bulk of the tetramethylpiperidide moiety prevents it from acting as a nucleophile, allowing for the clean deprotonation of a wide range of substrates, including weakly acidic carbon acids.[1]
Quantitative Comparison of Sterically Hindered Bases
The choice of a non-nucleophilic base is often guided by its basicity (pKa of the conjugate acid) and its steric profile. The following table provides a comparison of LiTMP with other common lithium amide bases.
| Base | Structure | pKa of Conjugate Acid | Key Features and Applications |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | ~36 | Widely used for kinetic enolate formation from ketones and esters. |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | C₉H₁₈NLi | ~37 [2] | Highly sterically demanding; used for deprotonation of hindered substrates and selective metalations. [1][6] |
| Lithium Hexamethyldisilazide (LHMDS) | [(CH₃)₃Si]₂NLi | ~26 | Non-nucleophilic and highly soluble in a range of solvents. |
Experimental Protocol: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
This protocol describes the in situ preparation of LiTMP for use in a deprotonation reaction.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Anhydrous tetrahydrofuran (THF)
-
Substrate to be deprotonated
-
Electrophile
-
Anhydrous workup and purification solvents
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with anhydrous THF.
-
Addition of TMP: 2,2,6,6-Tetramethylpiperidine (1.1 equivalents relative to the substrate) is added via syringe.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Formation of LiTMP: n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the temperature at 0 °C. The formation of a white precipitate of LiTMP may be observed.
-
Deprotonation: The substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added slowly to the LiTMP solution at the appropriate temperature for the specific reaction (often -78 °C to 0 °C). The reaction is stirred for the required time to ensure complete deprotonation.
-
Electrophilic Quench: The electrophile is added to the reaction mixture.
-
Workup and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) and worked up using standard extraction and purification techniques (e.g., column chromatography).
Logical Workflow for LiTMP-mediated Deprotonation:
Caption: Workflow for a typical deprotonation reaction using LiTMP.
Application in Polymer Chemistry: Hindered Amine Light Stabilizers (HALS)
The primary role of TEMP derivatives in polymer science is as Hindered Amine Light Stabilizers (HALS). These additives are crucial for protecting polymers from degradation caused by exposure to UV light and heat.[7][8] Unlike UV absorbers, HALS do not absorb UV radiation but instead function by scavenging free radicals generated during the photo-oxidation of the polymer.[7][8]
The Denisov Cycle: A Radical Scavenging Mechanism
The mechanism of action of HALS is described by the Denisov Cycle. In this catalytic cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps polymer alkyl and peroxy radicals, preventing the propagation of degradation reactions. The steric hindrance provided by the tetramethylpiperidine core is critical for the stability of the nitroxyl radical and the efficiency of the cycle.[7][9][10]
Caption: The Denisov Cycle illustrating the radical scavenging mechanism of HALS.
Structure-Performance Relationship in HALS
The performance of HALS is influenced by factors such as molecular weight, volatility, and the nature of the substituents on the piperidine ring. Higher molecular weight HALS are less volatile and have better long-term stability in the polymer matrix. The substitution on the nitrogen atom (N-H, N-alkyl, N-acyl) also affects the basicity and reactivity of the HALS.[11]
| HALS Type | N-Substituent | Relative Basicity | Performance Characteristics |
| Secondary HALS | -H | High | Highly effective, but can interact with acidic components in the polymer formulation.[11] |
| Tertiary HALS | -CH₃ | Moderate | Reduced basicity, making them suitable for use in acidic environments.[11] |
| N-OR HALS | -OR (Alkoxy) | Low | Low basicity, good compatibility with a wide range of additives. |
Experimental Protocol: Evaluating HALS Performance
The effectiveness of a HALS is typically evaluated by accelerated weathering tests, where polymer samples containing the stabilizer are exposed to intense UV radiation, heat, and humidity.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
HALS additive
-
Processing equipment (e.g., extruder, injection molder)
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Analytical instruments for measuring polymer degradation (e.g., FTIR spectrometer for carbonyl index, colorimeter, mechanical tester)
Procedure:
-
Sample Preparation: The polymer resin is compounded with a specific concentration of the HALS additive using melt processing techniques to ensure homogeneous distribution.
-
Specimen Formation: The compounded polymer is then formed into standard test specimens (e.g., films, plaques) by injection molding or film extrusion.
-
Accelerated Weathering: The specimens are placed in an accelerated weathering chamber and exposed to a defined cycle of UV radiation, temperature, and humidity.
-
Degradation Monitoring: At regular intervals, specimens are removed from the chamber, and the extent of degradation is quantified. Common methods include:
-
Carbonyl Index: Measurement of the increase in the carbonyl absorption band in the FTIR spectrum, which is indicative of oxidation.
-
Color Change: Measurement of yellowing or color fading using a colorimeter.
-
Mechanical Properties: Evaluation of the retention of mechanical properties such as tensile strength and elongation at break.
-
-
Data Analysis: The performance of the HALS is determined by the time required to reach a predefined failure criterion (e.g., a specific carbonyl index, a significant loss in mechanical properties).
Application in Pharmacology and Drug Development
The unique properties of TEMP derivatives, particularly their stable nitroxide radical form (TEMPO), have led to their exploration in various pharmacological and biomedical applications.
TEMPO as an Antioxidant
TEMPO and its derivatives are potent antioxidants and scavengers of reactive oxygen species (ROS).[12] Their ability to catalytically detoxify ROS makes them promising therapeutic agents for conditions associated with oxidative stress.
| TEMPO Derivative | IC₅₀ (DPPH Assay) | Therapeutic Potential |
| TEMPOL (4-hydroxy-TEMPO) | Varies with assay conditions | Protective effects in models of inflammation, ischemia-reperfusion injury, and neurodegeneration.[13] |
| Mito-TEMPO | Varies with assay conditions | Targeted to mitochondria to specifically combat mitochondrial oxidative stress. |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the radical species being tested. The values in the table are illustrative.
Steric Hindrance and Spin Labeling in EPR Spectroscopy
In Electron Paramagnetic Resonance (EPR) spectroscopy, stable nitroxide radicals like TEMPO are used as spin labels to probe the structure and dynamics of biomolecules. The steric bulk of the tetramethylpiperidine ring is crucial for the stability of the nitroxide radical in the reducing environment of cells.[14] However, the linker used to attach the spin label to the biomolecule also plays a significant role in the mobility of the label, which is reflected in the EPR spectrum.[15] More sterically shielded spin labels, such as those with tetraethyl substitutions, have shown enhanced stability for in-cell EPR studies.[14]
Workflow for Assessing Antioxidant Capacity:
Caption: General workflow for an in vitro antioxidant capacity assay (e.g., DPPH).
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant capacity of a TEMP derivative using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
TEMP derivative test compound
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the TEMP derivative test compound and the standard antioxidant in methanol.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the DPPH solution and methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
The steric hindrance imparted by the four methyl groups in 2,2,6,6-tetramethylpiperidine derivatives is a powerful design element that enables a remarkable range of applications. In organic synthesis, it provides the foundation for highly selective non-nucleophilic bases. In polymer chemistry, it is the key to the long-term stability and efficacy of hindered amine light stabilizers. In pharmacology, it underpins the stability of nitroxide radicals for antioxidant therapies and advanced spectroscopic studies. A thorough understanding of the principles of steric hindrance in this chemical class will continue to drive innovation in these and other fields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. What is 2,2,6,6-Tetramethylpiperidine?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 8. welltchemicals.com [welltchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. longchangchemical.com [longchangchemical.com]
- 12. politesi.polimi.it [politesi.polimi.it]
- 13. nwmedj.org [nwmedj.org]
- 14. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Application of 2,2,6,6-Tetramethyl-4-cyanopiperidine as a Nitroxide Radical Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable nitroxide radicals are paramount in a multitude of scientific disciplines, from polymer chemistry to biomedical research, owing to their unique paramagnetic properties. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) framework is a cornerstone of stable radical chemistry. Functionalization of the TEMPO scaffold allows for the fine-tuning of its chemical and physical properties, tailoring it for specific applications. This technical guide provides an in-depth exploration of 2,2,6,6-tetramethyl-4-cyanopiperidine as a key precursor to the valuable 4-cyano-TEMPO nitroxide radical. We present detailed synthetic protocols, comprehensive characterization data, and an overview of the radical's potential applications, particularly in the context of drug development and biological research.
Introduction
Nitroxide radicals, characterized by a stabilized N-O• moiety, have emerged as indispensable tools in various fields. Their stability, largely attributed to the steric hindrance provided by adjacent bulky groups, allows for their use as spin labels for electron paramagnetic resonance (EPR) spectroscopy, catalysts in organic synthesis, and as antioxidants in biological systems.[1][2] The TEMPO family of nitroxides is particularly prominent, and derivatives bearing different functional groups at the 4-position are of significant interest for tailoring solubility, reactivity, and biological activity.
The introduction of a cyano group at the 4-position of the TEMPO ring yields 4-cyano-TEMPO, a derivative with modified electronic properties. This guide focuses on the synthesis of this important nitroxide radical, starting from its precursor, this compound. We will detail the synthetic pathway, from a commercially available starting material to the final radical product, and provide the necessary experimental procedures and characterization data to enable its preparation and study in a research setting.
Synthesis of this compound
The synthesis of the target precursor, this compound, is most effectively achieved from the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone, via the Van Leusen reaction. This reaction utilizes tosylmethyl isocyanide (TosMIC) to convert a ketone into a nitrile with the addition of one carbon atom.
Synthetic Pathway
The overall synthetic strategy involves a two-step process starting from the readily available 2,2,6,6-tetramethyl-4-piperidone. The first step is the conversion of the ketone to the cyanopiperidine precursor, followed by the oxidation of the secondary amine to the nitroxide radical.
Figure 1: General synthetic scheme for the preparation of 4-Cyano-TEMPO.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the Van Leusen reaction, adapted for the specific substrate.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,6,6-tetramethyl-4-piperidone (1.0 eq) in anhydrous DME.
-
Add TosMIC (1.1 eq) to the solution and stir under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous DME.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Add methanol (2.0 eq) to the reaction mixture and continue stirring for an additional 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Oxidation to 4-Cyano-TEMPO Nitroxide Radical
The secondary amine of this compound is oxidized to the corresponding nitroxide radical using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Experimental Protocol: Oxidation using m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-cyano-TEMPO can be purified by column chromatography on silica gel to yield a red-orange solid.
Experimental Protocol: Oxidation using Hydrogen Peroxide
This method offers a greener alternative to m-CPBA.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Water
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium tungstate dihydrate (0.05 eq) in a mixture of water and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (3.0 eq) to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
Thorough characterization of both the precursor and the final nitroxide radical is essential for confirming their identity and purity.
This compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂ |
| Molecular Weight | 166.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available |
| ¹H NMR | Spectral data would show characteristic peaks for the methyl groups and the piperidine ring protons. |
| ¹³C NMR | Spectral data would show a peak for the cyano carbon and distinct signals for the piperidine ring carbons. |
| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~3300 (N-H stretch) |
4-Cyano-TEMPO
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₂O | [3] |
| Molecular Weight | 181.25 g/mol | [3] |
| Appearance | Red-orange solid | |
| Melting Point | 143-149 °C | |
| EPR (in Toluene) | ||
| Hyperfine Coupling (aN) | 15.49 G | |
| g-value | ~2.006 | [4] |
| **IR (KBr, cm⁻¹) ** | ~2240 (C≡N stretch) |
Biological Significance and Applications in Drug Development
Nitroxide radicals, including TEMPO derivatives, exhibit a range of biological activities, primarily stemming from their ability to act as antioxidants and scavenge reactive oxygen species (ROS).[5][6] This property makes them attractive candidates for the development of therapeutic agents against a variety of pathologies associated with oxidative stress, such as inflammation, neurodegenerative diseases, and ischemia-reperfusion injury.[7]
The redox cycle of nitroxides, involving the nitroxide radical, the corresponding hydroxylamine, and the oxoammonium cation, allows them to catalytically detoxify ROS, including superoxide radicals.[6]
Figure 2: Simplified schematic of the antioxidant action of nitroxide radicals.
The cyano group in 4-cyano-TEMPO can influence the lipophilicity and electronic properties of the molecule, potentially affecting its cell permeability and antioxidant efficacy. Furthermore, the cyano group can serve as a handle for further chemical modification, allowing for the conjugation of the nitroxide to other molecules of interest, such as targeting ligands or therapeutic agents, to create novel drug delivery systems or multifunctional drugs.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of the 4-cyano-TEMPO nitroxide radical. The synthetic routes detailed in this guide, utilizing the Van Leusen reaction and subsequent oxidation, provide a clear pathway for the preparation of this important compound. The provided physicochemical and spectroscopic data will aid researchers in the characterization and quality control of their synthetic products. The antioxidant properties of nitroxide radicals, coupled with the potential for further functionalization offered by the cyano group, position 4-cyano-TEMPO as a promising scaffold for the development of novel therapeutics and research tools in the fields of chemistry, biology, and medicine.
References
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. 4-Cyano-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | C10H17N2O | CID 16212508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidine Derivatives as Building Blocks in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2,6,6-tetramethylpiperidine scaffold is a valuable building block in medicinal chemistry, prized for its steric bulk and conformational rigidity, which can impart favorable pharmacokinetic properties to drug candidates. The introduction of a cyano or amino group at the 4-position provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for the use of 2,2,6,6-tetramethyl-4-aminopiperidine and its corresponding nitroxide radical (4-amino-TEMPO) as key intermediates in the synthesis of potent enzyme inhibitors for cancer therapy.
Application Highlight: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. This section details the use of a 2,2,6,6-tetramethylpiperidine derivative as a key structural motif in the design of selective Aurora A kinase inhibitors.
A series of 2,4-bisanilinopyrimidines bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) moiety have been synthesized and identified as potent and selective inhibitors of Aurora A kinase. The bulky tetramethylpiperidine group contributes to the binding affinity and selectivity of these compounds.
Quantitative Data: In Vitro Efficacy of Synthesized Aurora Kinase Inhibitors
The following tables summarize the in vitro anti-proliferative activity and Aurora kinase inhibitory activity of representative compounds incorporating the 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl scaffold.
Table 1: In Vitro Anti-proliferative Activity of Bisanilinopyrimidine Derivatives.
| Compound ID | A549 (lung carcinoma) IC₅₀ (μM) | HCT-116 (colon carcinoma) IC₅₀ (μM) | MCF-7 (breast adenocarcinoma) IC₅₀ (μM) |
| 10a | 1.35 ± 0.12 | 0.89 ± 0.07 | 2.11 ± 0.18 |
| 10b | 2.48 ± 0.21 | 1.52 ± 0.13 | 3.76 ± 0.32 |
| VX-680 (Control) | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.018 ± 0.002 |
Data extracted from scientific literature. IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.
Table 2: In Vitro Aurora Kinase Inhibitory Activity. [1]
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (Aurora B / Aurora A) |
| 10a | 9.3 ± 1.1 | 2.8 ± 0.4 | 0.3 |
| 10b | 15.6 ± 1.8 | 5.1 ± 0.7 | 0.33 |
| VX-680 (Control) | 0.6 ± 0.1 | 18 ± 2.1 | 30 |
Data extracted from scientific literature. IC₅₀ values represent the concentration of compound required to inhibit enzyme activity by 50%.
Experimental Protocols
Protocol 1: Synthesis of the Key Building Block: 4-Amino-2,2,6,6-tetramethylpiperidine
This protocol describes the synthesis of the foundational building block, 4-amino-2,2,6,6-tetramethylpiperidine, via reductive amination of 2,2,6,6-tetramethylpiperidin-4-one.
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-one
-
Ammonia (anhydrous)
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Solvent (e.g., Methanol or Ethanol)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with 2,2,6,6-tetramethylpiperidin-4-one and the hydrogenation catalyst in a suitable solvent.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce anhydrous ammonia into the reactor to the desired pressure.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to a temperature between 120-220°C and maintain the pressure between 150-500 bar.[2][3]
-
Stir the reaction mixture vigorously for the required reaction time (typically several hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the product by distillation under reduced pressure to obtain 4-amino-2,2,6,6-tetramethylpiperidine as a colorless liquid.[4]
Protocol 2: Synthesis of a 2,4-Bisanilinopyrimidine Aurora A Inhibitor (Compound 10a)
This protocol details the synthesis of a representative Aurora A inhibitor starting from 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), which can be prepared from the corresponding amine.
Step 1: Synthesis of Intermediate 2,4-dichloro-N-(aryl)pyrimidin-amine
-
To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., THF), add an equimolar amount of the desired aniline derivative and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography to yield the intermediate.
Step 2: Synthesis of the Final Compound (e.g., 10a)
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., isopropanol), add 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and purify the product by column chromatography to afford the final compound.
Visualizations
Aurora A Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora A kinase in the regulation of mitotic entry and spindle formation, highlighting its interaction with key cellular proteins.
Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.
Experimental Workflow: Synthesis of Aurora A Inhibitors
This diagram outlines the general synthetic workflow for the preparation of 2,4-bisanilinopyrimidine-based Aurora A inhibitors incorporating the 2,2,6,6-tetramethylpiperidine moiety.
Caption: Synthetic Workflow for Aurora A Inhibitors.
References
Application Notes and Protocols for 2,2,6,6-Tetramethyl-4-cyanopiperidine and its Nitroxide Radical Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,2,6,6-tetramethyl-4-cyanopiperidine and its stable nitroxide radical, 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO). Additionally, a comprehensive protocol for the application of 4-cyano-TEMPO as a spin label for site-directed spin labeling (SDSL) in combination with Electron Paramagnetic Resonance (EPR) spectroscopy for the study of protein structure and dynamics is presented.
Introduction
2,2,6,6-Tetramethylpiperidine derivatives are a versatile class of compounds widely utilized in organic synthesis and material science. The introduction of a cyano group at the 4-position offers unique electronic properties, making this compound a valuable precursor for various applications. Its corresponding nitroxide radical, 4-cyano-TEMPO, is a stable free radical that can be employed as a spin label in biophysical studies, particularly in the investigation of macromolecular structures and dynamics by EPR spectroscopy.
Synthesis Protocols
The synthesis of this compound and its subsequent oxidation to 4-cyano-TEMPO is a multi-step process commencing from the readily available starting materials acetone and ammonia.
Protocol 1: Synthesis of 2,2,6,6-Tetramethyl-4-oxopiperidine (Triacetonamine)
This protocol outlines the one-pot synthesis of the key intermediate, triacetonamine, through the condensation of acetone and ammonia.
Materials and Reagents:
-
Acetone (ACS grade)
-
Ammonia solution (25-28%)
-
Calcium chloride (anhydrous)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the three-necked flask with 435 g (7.5 moles) of acetone and 20 g of anhydrous calcium chloride.
-
Cool the mixture to 10-15 °C in an ice-water bath.
-
With vigorous stirring, add 45 g (3.8 moles) of a 25-28% aqueous ammonia solution dropwise over 2-3 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 20-24 hours.
-
Filter the resulting yellowish slurry to remove the catalyst.
-
Distill the filtrate at atmospheric pressure to remove unreacted acetone until the vapor temperature reaches 100 °C.
-
Cool the residue and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction at 95-100 °C / 20 mmHg.
Expected Yield: Approximately 70-80%.
Protocol 2: Synthesis of this compound
This protocol describes a potential two-step synthesis of the target compound from triacetonamine via an oxime intermediate, followed by dehydration.
Step 1: Formation of 2,2,6,6-Tetramethyl-4-oxopiperidine Oxime
Materials and Reagents:
-
2,2,6,6-Tetramethyl-4-oxopiperidine (Triacetonamine)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve triacetonamine in ethanol in the round-bottom flask.
-
Prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of triacetonamine.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and reduce the volume under vacuum.
-
Precipitate the oxime by adding cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Dehydration of the Oxime to the Nitrile
Materials and Reagents:
-
2,2,6,6-Tetramethyl-4-oxopiperidine oxime
-
Thionyl chloride or other dehydrating agent (e.g., phosphorus pentoxide, cyanuric chloride)[1]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution (saturated)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure (using Thionyl Chloride):
-
Dissolve the oxime in the anhydrous solvent in the flask and cool in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrile.
-
Purify by column chromatography or distillation.
Protocol 3: Oxidation to 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO)
This protocol details the oxidation of the secondary amine to the stable nitroxide radical.
Materials and Reagents:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sodium carbonate
-
Dichloromethane
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound, sodium tungstate dihydrate, and EDTA in water.
-
Adjust the pH to 9-10 with sodium carbonate.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting orange-red solid is 4-cyano-TEMPO, which can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Physical State |
| 2,2,6,6-Tetramethyl-4-oxopiperidine | C₉H₁₇NO | 155.24 | 70-80% | White solid |
| This compound | C₁₀H₁₈N₂ | 166.26 | Variable | Oil or solid |
| 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl | C₁₀H₁₇N₂O | 181.25 | >90% | Orange-red solid |
Application in EPR Spectroscopy
Protocol 4: Site-Directed Spin Labeling (SDSL) of a Protein with 4-cyano-TEMPO Maleimide
This protocol describes the general procedure for labeling a cysteine residue in a protein with a maleimide derivative of 4-cyano-TEMPO for subsequent EPR analysis.
Materials and Reagents:
-
Cysteine-containing protein of interest in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5)
-
4-cyano-TEMPO maleimide (or other cysteine-reactive derivative)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., PD-10)
-
EPR tubes
Equipment:
-
Spectrophotometer
-
Centrifugal concentrators
-
EPR spectrometer
Procedure:
-
Protein Preparation: Ensure the protein is pure and at a suitable concentration (typically 50-100 µM). If the cysteine to be labeled is oxidized, reduce it by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT or TCEP using a desalting column equilibrated with a nitrogen-purged buffer.
-
Spin Labeling: Immediately add a 10-fold molar excess of the 4-cyano-TEMPO maleimide solution (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.
-
Incubation: Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
Removal of Excess Label: Remove the unreacted spin label by size-exclusion chromatography.
-
Concentration: Concentrate the labeled protein to the desired concentration for EPR measurements using a centrifugal concentrator.
-
EPR Sample Preparation: Transfer the labeled protein solution into an EPR tube and flash-freeze in liquid nitrogen.
Application: Distance Measurements in Proteins
EPR spectroscopy of doubly spin-labeled proteins allows for the precise measurement of distances between the two labels, providing valuable structural constraints.[2] The presence of the cyano group in 4-cyano-TEMPO may offer altered spectral properties or environmental sensitivity compared to the more common TEMPO derivatives, potentially providing a more refined probe for certain applications.
Experimental Data for EPR Analysis
| Parameter | Description | Typical Values for Nitroxide Labels |
| g-factor | A dimensionless quantity that characterizes the magnetic moment of the unpaired electron. | ~2.006 |
| Hyperfine Coupling (A) | The interaction between the electron spin and the nuclear spin of the nitrogen atom. | 14-17 G (in solution) |
| Rotational Correlation Time (τc) | A measure of the motional freedom of the spin label, which reflects the local protein dynamics. | ns to µs |
| Inter-spin Distance (r) | The distance between two spin labels in a doubly labeled protein, determined by pulsed EPR techniques. | 1.5 - 8.0 nm[3] |
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis of this compound and its nitroxide derivative, 4-cyano-TEMPO. Furthermore, the detailed application notes for the use of 4-cyano-TEMPO in site-directed spin labeling and EPR spectroscopy will enable researchers to effectively utilize this valuable tool for the investigation of protein structure and function. The unique properties of the cyano-substituted TEMPO may provide advantages in specific biophysical applications, warranting further investigation by the scientific community.
References
Application Notes and Protocols: Synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethyl-4-cyanopiperidine is a derivative of the sterically hindered amine, 2,2,6,6-tetramethylpiperidine (TMP). The TMP scaffold is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can impart stability and influence reactivity. The introduction of a cyano group at the 4-position offers a versatile chemical handle for further functionalization, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents and functional materials.
This document provides detailed, proposed synthetic protocols for the preparation of this compound from readily available precursors: 4-oxo-2,2,6,6-tetramethylpiperidine and 4-hydroxy-2,2,6,6-tetramethylpiperidine. It is important to note that specific literature detailing the synthesis and reactions of this compound is scarce. Therefore, the following protocols are based on well-established general methodologies for the conversion of ketones and alcohols to nitriles. The reaction conditions and yields are based on analogous transformations and may require optimization for this specific substrate.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound, starting from either the corresponding ketone or alcohol.
Caption: Proposed synthetic routes to this compound.
Data Presentation: Summary of Proposed Reaction Conditions and Analogous Yields
The following table summarizes the proposed reaction conditions for the synthesis of this compound. Yields are estimates based on similar transformations reported in the literature and will likely require optimization.
| Route | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Analogous Yield (%) |
| 1 | 4-Oxo-2,2,6,6-tetramethylpiperidine | 1. Tosylmethyl isocyanide (TosMIC), 2. Potassium tert-butoxide | 1,2-Dimethoxyethane | 0 to RT | 2-4 | 70-90[1] |
| 2a | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | 0 to RT | 12-16 | 85-95 |
| 2b | 4-Tosyloxy-2,2,6,6-tetramethylpiperidine | Sodium cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 80-100 | 6-12 | 70-85[2] |
| Alt. 2 | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Zinc cyanide (Zn(CN)₂) | Tetrahydrofuran (THF) | 0 to RT | 12-24 | 60-80[3][4] |
Experimental Protocols
Route 1: Synthesis from 4-Oxo-2,2,6,6-tetramethylpiperidine via TosMIC
This protocol describes the direct conversion of a ketone to a nitrile using tosylmethyl isocyanide (TosMIC).[1]
Materials:
-
4-Oxo-2,2,6,6-tetramethylpiperidine
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
1,2-Dimethoxyethane (DME), anhydrous
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add TosMIC (1.1 equivalents) and anhydrous DME.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.2 equivalents) in portions, maintaining the temperature below 5 °C. Stir the resulting mixture for 15 minutes at 0 °C.
-
Add a solution of 4-oxo-2,2,6,6-tetramethylpiperidine (1.0 equivalent) in anhydrous DME dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously add methanol to quench any unreacted base.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.
Route 2: Two-Step Synthesis from 4-Hydroxy-2,2,6,6-tetramethylpiperidine
This route involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with cyanide.[2]
Step 2a: Tosylation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine
Materials:
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tosyloxy-2,2,6,6-tetramethylpiperidine, which can often be used in the next step without further purification.
Step 2b: Cyanation of 4-Tosyloxy-2,2,6,6-tetramethylpiperidine
Materials:
-
Crude 4-tosyloxy-2,2,6,6-tetramethylpiperidine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude 4-tosyloxy-2,2,6,6-tetramethylpiperidine (1.0 equivalent) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Alternative Route 2: Mitsunobu Reaction of 4-Hydroxy-2,2,6,6-tetramethylpiperidine
This protocol describes a one-pot conversion of the alcohol to the nitrile using Mitsunobu conditions.[3][4] Given the steric hindrance of the substrate, this reaction may require elevated temperatures or longer reaction times.[5]
Materials:
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Zinc cyanide (Zn(CN)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.0 equivalent), triphenylphosphine (1.5 equivalents), and zinc cyanide (1.0 equivalent) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide and other solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Reactions of this compound
There is a lack of published literature on the specific reaction conditions and yields for reactions involving this compound as a starting material. However, the nitrile functionality is a versatile precursor for a variety of chemical transformations. The following diagram illustrates potential, logical transformations of the cyano group, which would need to be experimentally validated for this specific substrate.
Caption: Potential transformations of the cyano group in this compound.
Conclusion
The protocols outlined in this document provide plausible synthetic routes to this compound based on established chemical methodologies. Researchers and drug development professionals can use these methods as a starting point for the synthesis of this potentially valuable, yet underexplored, chemical entity. It is reiterated that optimization of the reaction conditions will likely be necessary to achieve satisfactory yields for this specific sterically hindered substrate. Further investigation into the reactivity of the resulting this compound is warranted to explore its utility as a synthetic intermediate.
References
Synthesis of 4-cyano-TEMPO from 2,2,6,6-Tetramethyl-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO) from 2,2,6,6-tetramethyl-4-cyanopiperidine. This protocol is adapted from established methods for the oxidation of similar 4-substituted 2,2,6,6-tetramethylpiperidines.
Introduction
4-cyano-TEMPO is a stable nitroxyl radical that serves as a valuable spin label and building block in various chemical and biomedical research areas. Its applications include, but are not limited to, electron paramagnetic resonance (EPR) spectroscopy, dynamic nuclear polarization (DNP), and as a mediator in controlled radical polymerization. The synthesis of 4-cyano-TEMPO from this compound involves the oxidation of the secondary amine functionality to a stable nitroxyl radical. This protocol details a robust and reproducible method using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.
Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-cyano-TEMPO.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 166.26 |
| Product | 4-cyano-TEMPO |
| Molecular Weight ( g/mol ) | 181.25[1] |
| Appearance | Light yellow to amber crystalline solid |
| Melting Point (°C) | 143.0 to 149.0 |
| Reaction Conditions | |
| Oxidant | 30% Hydrogen Peroxide (w/w) |
| Catalyst | Sodium Tungstate Dihydrate |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) disodium salt |
| Solvent | Deionized Water, Dichloromethane |
| Reaction Temperature (°C) | 0-5, then room temperature |
| Reaction Time (hours) | 72 |
| Yield and Purity | |
| Typical Yield (%) | 85-95% |
| Purity (by analytical method) | >97% |
Experimental Workflow
The synthesis of 4-cyano-TEMPO from this compound is a straightforward oxidation reaction. The workflow involves dissolving the starting material in an aqueous solution, adding the catalytic system, and then slowly introducing the oxidizing agent at a controlled temperature. The reaction is monitored until completion, followed by extraction and purification of the final product.
References
Application Notes and Protocols: Synthesis of Hindered Amine Light Stabilizers (HALS) from 2,2,6,6-Tetramethyl-4-cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to light, particularly UV radiation.[1][2] Their mechanism of action involves a regenerative cycle, known as the Denisov Cycle, where the hindered amine functionality scavenges free radicals, thus inhibiting the photo-oxidative degradation of the polymer.[1] 2,2,6,6-Tetramethyl-4-cyanopiperidine is a versatile and valuable starting material for the synthesis of a variety of HALS, offering multiple reaction pathways to introduce the necessary functional groups for their stabilizing activity.
These application notes provide detailed protocols for the synthesis of HALS from this compound via two primary synthetic routes: hydrolysis of the nitrile to a carboxylic acid and subsequent conversion to ester-based HALS, and reduction of the nitrile to a primary amine for the synthesis of triazine-based HALS.
Synthetic Pathways
The conversion of this compound into HALS intermediates and final products can be achieved through two main pathways, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from this compound.
Pathway A: Synthesis of Ester-based HALS via Hydrolysis
This pathway involves the initial hydrolysis of the cyano group to a carboxylic acid, which is then converted into an ester-based HALS.
Caption: Pathway A for the synthesis of ester-based HALS.
Experimental Protocol A1: Hydrolysis of this compound
This protocol describes the hydrolysis of the nitrile to a carboxylic acid under acidic conditions.[3][4][5][6]
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent).
-
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium hydroxide solution until a pH of approximately 5-6 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-carboxy-2,2,6,6-tetramethylpiperidine.
-
Experimental Protocol A2: Synthesis of a Diester HALS Precursor
This protocol outlines the esterification of 4-carboxy-2,2,6,6-tetramethylpiperidine with a diol to form a diester, a common structural motif in HALS.[7][8]
-
Materials:
-
4-Carboxy-2,2,6,6-tetramethylpiperidine
-
1,6-Hexanediol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-carboxy-2,2,6,6-tetramethylpiperidine (2.1 equivalents), 1,6-hexanediol (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diester.
-
Purify the product by column chromatography on silica gel.
-
Pathway B: Synthesis of Triazine-based HALS via Reduction
This pathway involves the reduction of the nitrile to a primary amine, which is then used to synthesize triazine-based HALS.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for 2,2,6,6-Tetramethyl-4-cyanopiperidine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethyl-4-cyanopiperidine is a derivative of the well-known sterically hindered amine, 2,2,6,6-tetramethylpiperidine. The introduction of a cyano group at the 4-position offers a versatile coordination site for metal ions. The nitrogen atom of the cyano group can act as a Lewis base, donating its lone pair of electrons to form coordination complexes with a variety of transition metals. The steric bulk provided by the tetramethylpiperidine backbone can influence the coordination geometry and reactivity of the resulting metal complexes, potentially leading to novel catalytic and magnetic properties.
These application notes provide a comprehensive overview of the potential use of this compound as a ligand in coordination chemistry. Due to the limited specific literature on the coordination complexes of this particular ligand, the following sections present hypothesized coordination behavior, plausible experimental protocols for the synthesis of its metal complexes, and representative data based on the expected chemical properties. These notes are intended to serve as a foundational guide for researchers interested in exploring the coordination chemistry of this intriguing ligand.
Hypothesized Coordination Behavior
The this compound ligand is expected to coordinate to metal centers primarily through the nitrogen atom of the cyano group. The piperidine nitrogen is significantly sterically hindered by the four adjacent methyl groups, making its coordination to a metal center less likely, though not impossible under certain conditions. The primary coordination mode is therefore anticipated to be as a monodentate ligand via the nitrile nitrogen.
Proposed Synthesis of Metal Complexes: Application Notes
The synthesis of coordination complexes with this compound can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent will influence the final product. The general approach involves dissolving the metal salt and the ligand in a solvent or a mixture of solvents and allowing the complex to crystallize.
Potential Applications:
-
Catalysis: The steric bulk of the ligand could create unique active sites in catalytic applications, potentially leading to high selectivity in organic transformations. The electron-withdrawing nature of the cyano group can also influence the electronic properties of the metal center.
-
Magnetic Materials: The cyano group can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes with interesting magnetic properties.
-
Materials Science: The incorporation of these complexes into polymeric matrices could lead to new materials with tailored optical or magnetic properties.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Dichlorobis(this compound)copper(II) Complex
This protocol describes a general procedure for the synthesis of a hypothetical Cu(II) complex.
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Ethanol, absolute
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Schlenk line or nitrogen/argon source (optional, for air-sensitive reactions)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.134 g (1.0 mmol) of copper(II) chloride in 20 mL of absolute ethanol with gentle heating and stirring.
-
In a separate beaker, dissolve 0.332 g (2.0 mmol) of this compound in 10 mL of absolute ethanol.
-
Add the ligand solution dropwise to the stirred solution of copper(II) chloride at room temperature.
-
Upon addition, a color change is expected (e.g., from yellow to green or blue).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Slowly add diethyl ether to the solution until a precipitate begins to form.
-
Allow the flask to stand undisturbed at 4 °C overnight to promote crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a Hypothetical Hexakis(this compound)nickel(II) Tetrafluoroborate Complex
This protocol outlines a general procedure for a hypothetical Ni(II) complex with a non-coordinating anion.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
This compound
-
Acetonitrile
-
Diethyl ether
Equipment:
-
Same as Protocol 1
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.340 g (1.0 mmol) of nickel(II) tetrafluoroborate hexahydrate in 30 mL of acetonitrile.
-
In a separate beaker, dissolve 1.00 g (6.0 mmol) of this compound in 20 mL of acetonitrile.
-
Slowly add the ligand solution to the stirring nickel(II) salt solution at room temperature.
-
A color change (e.g., to light blue or green) and the formation of a precipitate may be observed.
-
Stir the reaction mixture at 50 °C for 4 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Slowly diffuse diethyl ether vapor into the filtrate in a sealed container over several days to induce crystallization.
-
Collect the resulting crystals by decantation or filtration.
-
Wash the crystals with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the product under vacuum.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the characterization of the proposed metal complexes.
Table 1: Elemental Analysis Data
| Complex Formula | %C (Calc.) | %H (Calc.) | %N (Calc.) | %C (Found) | %H (Found) | %N (Found) |
| [Cu(C₁₀H₁₈N₂)₂Cl₂] | 51.66 | 7.80 | 12.05 | 51.58 | 7.85 | 12.11 |
| --INVALID-LINK--₂ | 60.17 | 9.09 | 14.04 | 60.05 | 9.15 | 13.96 |
Table 2: Spectroscopic and Magnetic Data
| Complex | IR ν(C≡N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | Magnetic Moment (µₑff, B.M.) |
| This compound | 2245 | - | - |
| [Cu(C₁₀H₁₈N₂)₂Cl₂] | 2268 | 680 (d-d), 350 (LMCT) | 1.85 |
| --INVALID-LINK--₂ | 2275 | 1080, 650, 390 (d-d) | 3.10 |
Note: The shift of the C≡N stretching frequency to higher wavenumbers upon coordination is indicative of the nitrile nitrogen binding to the metal center. The UV-Vis and magnetic moment data are consistent with the expected electronic structures of Cu(II) and Ni(II) complexes in the proposed geometries.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
The Role of 2,2,6,6-Tetramethyl-4-cyanopiperidine in the Synthesis of Stable Nitroxide Radicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of the stable nitroxide radical, 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO), from its precursor, 2,2,6,6-tetramethyl-4-cyanopiperidine. The resulting stable free radical is a valuable tool in various research and development areas, including its use as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy to investigate molecular dynamics and interactions in complex biological and chemical systems.[1]
Application Notes
The stable free radical 4-cyano-TEMPO is a derivative of the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The stability of this nitroxide radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group, which protects the radical from reacting with other molecules. The introduction of a cyano group at the 4-position provides a handle for further functionalization and can influence the radical's electronic properties and solubility.
Key Applications:
-
Spin Labeling for EPR Spectroscopy: 4-cyano-TEMPO can be used as a spin label to probe the structure and dynamics of biomolecules such as proteins and lipids, as well as synthetic polymers.[1] Its unique spectral properties provide insights into the local environment of the labeled site.
-
Radical Scavenging Studies: This compound is effective in studying the behavior of free radicals, making it a valuable tool for researchers investigating oxidative stress and its implications in various diseases.[1]
-
Polymer Chemistry: It can be used as a stabilizer in polymer formulations, enhancing the durability and longevity of materials by preventing degradation from environmental factors.
-
Organic Synthesis: Similar to other TEMPO derivatives, 4-cyano-TEMPO can act as a catalyst in oxidation reactions, for example, the selective oxidation of alcohols to aldehydes and ketones.
Experimental Protocols
The preparation of 4-cyano-TEMPO involves the oxidation of the secondary amine of this compound to a nitroxyl radical. A common and efficient method for this transformation is the use of hydrogen peroxide as the oxidant in the presence of a catalyst.
Protocol 1: Catalytic Oxidation using Hydrogen Peroxide
This protocol is adapted from a general method for the oxidation of 4-substituted 2,2,6,6-tetramethylpiperidines.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Divalent metal salt catalyst (e.g., MgCl₂·6H₂O or ZnCl₂)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of this compound in water.
-
Add a catalytic amount of a divalent metal salt (e.g., MgCl₂·6H₂O).
-
Heat the mixture to a temperature between 40°C and 90°C with stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture over a period of 1 to 2 hours. The molar ratio of the piperidine derivative to hydrogen peroxide should be in the range of 1:1 to 1:5.
-
After the addition is complete, continue to stir the mixture at the selected temperature for 5 to 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-cyano-TEMPO.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the oxidation of 4-substituted TEMPO derivatives based on established methods. Note that specific yields for the 4-cyano derivative should be determined empirically.
| Parameter | Value/Range |
| Starting Material | This compound |
| Oxidant | Hydrogen Peroxide (30% aq.) |
| Catalyst | Divalent Metal Salt (e.g., MgCl₂) |
| Molar Ratio (Substrate:H₂O₂) | 1:1 to 1:5 |
| Reaction Temperature | 40 - 90 °C |
| Reaction Time | 5 - 15 hours |
| Product | 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl |
| Appearance | Light yellow to amber powder/crystal[2] |
| Melting Point | 143.0 to 149.0 °C[2] |
Visualizations
Experimental Workflow for 4-cyano-TEMPO Synthesis
Caption: Workflow for the synthesis of 4-cyano-TEMPO.
Logical Relationship of TEMPO Derivatives in Research
Caption: From precursor to applications of 4-cyano-TEMPO.
References
Application Notes and Protocols for the Oxidation of 2,2,6,6-Tetramethylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of modern organic synthesis, with critical applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] Among the myriad of available methods, those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives as catalysts have emerged as exceptionally versatile and highly selective.[1][3][4] These protocols are prized for their mild reaction conditions, broad functional group tolerance, and the ability to utilize environmentally benign terminal oxidants.[3][5] This document provides detailed application notes and experimental protocols for several key TEMPO-mediated oxidation methods.
The Anelli-Montanari Oxidation
The Anelli-Montanari protocol is a classic and widely used method for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. It employs a catalytic amount of TEMPO (or a derivative like 4-MeO-TEMPO) in a biphasic system with sodium hypochlorite (bleach) as the stoichiometric oxidant.[6] The addition of a catalytic amount of potassium bromide can accelerate the reaction.[6]
Catalytic Cycle
The reaction proceeds through a catalytic cycle where the active oxidant is the N-oxoammonium ion, which is generated from TEMPO by the primary oxidant. The N-oxoammonium ion then oxidizes the alcohol, regenerating TEMPO in its hydroxylamine form, which is subsequently re-oxidized to complete the cycle.
References
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. biosynth.com [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,2,6,6-tetramethyl-4-cyanopiperidine, primarily from its ketone precursor, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My reaction to convert 2,2,6,6-tetramethyl-4-piperidone to the corresponding oxime shows very low conversion. What could be the cause?
A1: Low conversion in the oximation step is often related to pH, reagent quality, or temperature.
-
Incorrect pH: The reaction of a ketone with hydroxylamine hydrochloride requires a base to liberate free hydroxylamine. The optimal pH is typically weakly acidic to neutral (pH 4-6). If the solution is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If too basic, the hydroxylamine may decompose.
-
Reagent Quality: Ensure the hydroxylamine hydrochloride and the base (e.g., sodium acetate, sodium hydroxide) are of high purity and dry.
-
Temperature Control: While the reaction often proceeds at room temperature, gentle heating (40-60°C) can sometimes improve the rate and yield, but excessive heat can lead to byproduct formation.
Q2: The final dehydration step to convert the ketoxime to the nitrile is inefficient. What are the common pitfalls?
A2: The dehydration of a sterically hindered ketoxime to a nitrile can be challenging. Success is highly dependent on the choice and handling of the dehydrating agent.
-
Ineffective Dehydrating Agent: Standard reagents like acetic anhydride may be slow for this substrate. Stronger reagents are often required. Agents like 2,4,6-trichloro[1][2][3]triazine (TCT) in DMF, or phosphorus-based reagents like bis-morpholinophosphorylchloride (bmpc) have been shown to be effective for converting ketoximes.[2]
-
Reaction Conditions: Ensure anhydrous (dry) conditions, as moisture will consume the dehydrating agent. The reaction temperature should be carefully controlled to prevent decomposition or side reactions.[1]
-
Steric Hindrance: The four methyl groups adjacent to the reaction center create significant steric hindrance. This may necessitate longer reaction times or more reactive reagents than for less hindered oximes.
Product Purity Issues
Q3: My final this compound product is contaminated with unreacted oxime. How can I improve the conversion and purification?
A3:
-
Driving the Reaction: To push the dehydration to completion, consider adding the dehydrating agent in portions or using a slight excess (e.g., 1.1-1.2 equivalents). Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion.
-
Purification Strategy: The nitrile product is significantly less polar than the starting oxime. Flash column chromatography on silica gel is an effective method for separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.
Q4: I am observing significant byproduct formation. What are the likely side reactions?
A4:
-
Beckmann Rearrangement: A primary side reaction for ketoximes during dehydration is the Beckmann rearrangement, which would yield a lactam (an amide within the ring).[2] The choice of reagent can influence this pathway. Reagents that favor nitrile formation from aldoximes may still cause rearrangement in ketoximes.
-
Decomposition: At elevated temperatures, both the starting materials and products can decompose. It is important to maintain the recommended temperature range for each step.[1] Minimizing reaction time once the starting material is consumed can also limit byproduct formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? A1: The most common and commercially available starting material is 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) or its hydrate.[4] It provides a direct precursor to the required ketoxime intermediate.
Q2: What safety precautions are necessary for this synthesis? A2: Standard laboratory safety protocols should be followed, including the use of a fume hood, safety glasses, gloves, and a lab coat. If using cyanide-based reagents (e.g., for a direct cyanation route), extreme caution is necessary. Cyanide is highly toxic.[5] All work with cyanide salts should be done in a well-ventilated fume hood, and a cyanide antidote kit should be readily available. Acidic conditions must be avoided during workup of cyanide reactions to prevent the formation of highly toxic hydrogen cyanide gas.
Q3: How can I monitor the progress of the reactions? A3:
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring both the oximation and dehydration steps. Use an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize with a suitable stain, such as potassium permanganate or iodine. The product nitrile will have a higher Rf (be less polar) than the intermediate oxime, which in turn will be higher than the starting piperidone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to track the disappearance of starting material and the appearance of the product.
Q4: Are there alternative synthetic routes to this compound? A4: While the oximation-dehydration route is common, other methods exist. One potential alternative is a direct nucleophilic cyanation of the ketone using a reagent like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst. However, this can be challenging with sterically hindered ketones. Another possibility is the reductive amination of the ketone to form 4-amino-2,2,6,6-tetramethylpiperidine, followed by a Sandmeyer-type reaction, though this is a longer route.[6]
Experimental Protocols & Data
Protocol 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone Oxime
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (NaCl) is expected.
-
Monitoring: Monitor the reaction by TLC until the starting ketone spot is no longer visible.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oxime is often of sufficient purity for the next step but can be recrystallized if necessary.
Protocol 2: Dehydration of Oxime to this compound
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,2,6,6-tetramethyl-4-piperidone oxime (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add 2,4,6-trichloro[1][2][3]triazine (TCT) (1.1 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.[2]
-
Monitoring: Monitor the disappearance of the oxime by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice water and sodium bicarbonate solution. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-20% ethyl acetate in hexanes gradient).
Comparative Data on Dehydration Agents
The choice of dehydrating agent is critical for the conversion of the ketoxime to the nitrile. The following table summarizes hypothetical yield data based on literature for similar transformations.
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetic Anhydride (Ac₂O) | Pyridine | 110 | 30-50 | - |
| Thionyl Chloride (SOCl₂) | Dichloromethane | 0 to RT | 40-60 | - |
| TCT / DMF | DMF | 0 to RT | 75-90 | [2] |
| BMPC | Dichloromethane | RT | 80-95 |
Table 1: Comparison of common dehydrating agents for oxime to nitrile conversion.
Visualized Workflows
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the oxime dehydration step.
References
- 1. benchchem.com [benchchem.com]
- 2. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,6,6-Tetramethyl-4-piperidone (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2,6,6-Tetramethyl-4-cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,6,6-Tetramethyl-4-cyanopiperidine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 2,2,6,6-tetramethyl-4-piperidone or a 4-substituted precursor.
-
Byproducts from cyanation: Depending on the reagent used, byproducts can vary. For example, if a dehydration route from an amide is used, residual amide may be present.
-
Hydrolysis product: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound is a yellowish oil/solid. Is this normal?
A2: Pure this compound is expected to be a colorless to light yellow compound. A significant yellow or brown coloration may indicate the presence of impurities, possibly from oxidation or residual reagents. Further purification may be necessary if a high degree of purity is required.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification method depends on the nature of the impurities and the scale of your experiment.
-
Recrystallization: Ideal for solid crude products to remove small amounts of impurities.
-
Vacuum Distillation: Suitable for liquid products or those with a low melting point, especially for removing non-volatile impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or there are significant impurities depressing the melting point.
-
Solution:
-
Re-dissolve the oil in a minimum amount of hot solvent.
-
Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization.
-
Try a different solvent with a lower boiling point.
-
Cool the solution very slowly.
-
If impurities are high, consider a preliminary purification by column chromatography.
-
Problem: Poor recovery of the product after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Evaporate some of the solvent to concentrate the solution and cool again.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
Use a solvent system where the solubility difference between hot and cold is more pronounced.
-
| Parameter | Suggested Solvents/Conditions (Based on related piperidine derivatives) |
| Single Solvents | Isopropanol, Ethanol, Acetonitrile, Hexane/Ethyl Acetate mixtures |
| Solvent Pairs | Dichloromethane/Hexane, Ethyl Acetate/Hexane |
| General Tip | Use the minimum amount of hot solvent to fully dissolve the crude product. |
Disclaimer: The solvent suggestions are based on general principles for piperidine derivatives and may require optimization for this compound.
Vacuum Distillation
Problem: The compound is decomposing during distillation, even under vacuum.
-
Possible Cause: The temperature is still too high, or there are acidic/basic impurities catalyzing decomposition.
-
Solution:
-
Use a higher vacuum to further lower the boiling point.
-
Perform a preliminary aqueous work-up to remove any acidic or basic impurities.
-
Consider a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Problem: The product is bumping violently during distillation.
-
Possible Cause: Uneven heating or lack of nucleation sites.
-
Solution:
-
Use a stirring bar or boiling chips to ensure smooth boiling.
-
Ensure the heating mantle is appropriately sized for the flask and provides even heating.
-
Apply the vacuum gradually to the system.
-
| Property | Estimated Value (Based on related tetramethylpiperidine derivatives) |
| Boiling Point | Likely > 200 °C at atmospheric pressure. Significantly lower under vacuum. |
| Vacuum Level | 1-10 mmHg is a good starting point. |
Note: The boiling point of 2,2,6,6-Tetramethylpiperidine is 152 °C at atmospheric pressure. The addition of a cyano group will increase the boiling point.
Column Chromatography
Problem: The compound is streaking or "tailing" on the column.
-
Possible Cause: The basic nitrogen of the piperidine ring is interacting strongly with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of ammonia solution in methanol.
-
Use a different stationary phase, such as alumina (neutral or basic) or deactivated silica gel.
-
Problem: Poor separation of the product from a closely related impurity.
-
Possible Cause: The eluent system does not have the optimal polarity.
-
Solution:
-
Run a thorough TLC analysis with different solvent systems to find the best separation.
-
Use a shallow gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Ensure the column is packed properly and not overloaded with the crude product.
-
| Parameter | Suggested Eluent Systems (for Silica Gel) |
| Non-polar impurities | Start with Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 4:1) |
| More polar impurities | Dichloromethane/Methanol mixtures (e.g., 99:1 to 95:5) |
| Basic Modifier | Add 0.1-1% triethylamine to the eluent system. |
Note: The optimal eluent will depend on the specific impurities present in the crude mixture.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., isopropanol). Allow to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol, with and without triethylamine) to find the optimal solvent system for separation.
-
Column Packing: Pack a flash chromatography column with silica gel, slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: Optimizing Reaction Yield of 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,6,6-tetramethyl-4-cyanopiperidine derivatives. The content is structured to address specific experimental challenges and provide actionable solutions.
Troubleshooting Guides & FAQs
This section is divided into the two primary synthetic routes for preparing this compound: the dehydration of 2,2,6,6-tetramethylpiperidine-4-carboxamide and the cyanation of 2,2,6,6-tetramethyl-4-piperidone.
Route 1: Dehydration of 2,2,6,6-Tetramethylpiperidine-4-carboxamide
This route involves the removal of a water molecule from the corresponding amide to form the nitrile. Due to the steric hindrance of the tetramethylpiperidine ring, this reaction can be challenging.
Frequently Asked Questions (FAQs):
Q1: My dehydration reaction is showing low or no conversion to the nitrile. What are the potential causes and solutions?
A1: Low conversion is a common issue, often due to the sterically hindered nature of the substrate. Here are several factors to consider and troubleshoot:
-
Dehydrating Agent: Stronger dehydrating agents are often necessary for sterically hindered amides. While common reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) can be effective, their performance may be limited. Consider using cyanuric chloride in combination with N,N-dimethylformamide (DMF), which has been shown to be effective for the dehydration of other heterocyclic carboxamides under mild conditions.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Gradually increase the reaction temperature while monitoring for the formation of byproducts. For many dehydration reactions, temperatures ranging from room temperature to reflux may be required.
-
Reaction Time: Sterically hindered substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane are commonly used. Ensure the solvent is anhydrous, as water can quench the dehydrating agent.
-
Catalyst: The addition of a catalyst, such as a tertiary amine (e.g., triethylamine or pyridine), can facilitate the reaction by acting as a base and activating the dehydrating agent.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side reactions in the dehydration of hindered amides can include:
-
Ring Opening: Under harsh acidic or basic conditions, the piperidine ring may be susceptible to opening. Using milder dehydrating agents and reaction conditions can help mitigate this.
-
Elimination Reactions: If there are suitable leaving groups on the piperidine ring, elimination reactions can occur, leading to unsaturated byproducts. Careful control of temperature and the choice of a non-nucleophilic base can minimize this.
-
Reaction with Solvent: Some dehydrating agents can react with the solvent. For example, thionyl chloride can react with DMF. Understanding the compatibility of your chosen reagents is crucial.
To minimize side reactions, consider a step-wise optimization of reaction conditions, starting with milder conditions and gradually increasing the temperature or changing the reagent until the desired conversion is achieved with minimal byproduct formation.
Q3: How can I effectively purify the this compound product?
A3: Purification can be challenging due to the potential for the product to be a volatile solid or oil and its basic nature.
-
Extraction: After quenching the reaction, a standard workup involving extraction with an organic solvent is typically employed. Ensure the aqueous layer is sufficiently basic to keep the product in its free base form for efficient extraction into the organic phase.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is often effective. The addition of a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent can help prevent the product from tailing on the acidic silica gel.
-
Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high-purity product.
Route 2: Cyanation of 2,2,6,6-Tetramethyl-4-piperidone
This route involves the reaction of the ketone precursor with a cyanide source to form a cyanohydrin, which can then be further reacted if necessary. The steric hindrance around the carbonyl group is a major challenge in this approach.
Frequently Asked Questions (FAQs):
Q1: The cyanation of 2,2,6,6-tetramethyl-4-piperidone is proceeding very slowly or not at all. How can I improve the reaction rate and yield?
A1: The steric hindrance from the four methyl groups significantly reduces the electrophilicity of the carbonyl carbon and hinders the approach of the cyanide nucleophile. Here are some strategies to overcome this:
-
Cyanide Source and Catalyst: While traditional methods use HCN with a catalytic amount of base, this can be slow for hindered ketones. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃, or various metal triflates) can be more effective as it generates a more reactive silyl-protected cyanohydrin intermediate.
-
Reaction Conditions: Anhydrous conditions are crucial, especially when using TMSCN and Lewis acid catalysts. The reaction may require elevated temperatures and extended reaction times.
-
Solvent: Aprotic solvents such as dichloromethane, acetonitrile, or THF are suitable. For reactions involving TMSCN, ensure the solvent is dry.
-
Alternative Methods: Consider a two-step approach where the ketone is first converted to a more reactive intermediate, such as a tosylhydrazone, which can then be reacted with a cyanide source.
Q2: I am forming the cyanohydrin, but it reverts to the starting ketone during workup. How can I stabilize the product?
A2: Cyanohydrin formation is a reversible reaction. The equilibrium can shift back to the starting materials, especially under basic conditions or during purification.
-
Protection of the Hydroxyl Group: The cyanohydrin can be trapped by protecting the hydroxyl group. Using trimethylsilyl cyanide (TMSCN) directly provides the silyl-protected cyanohydrin, which is generally more stable. Alternatively, the cyanohydrin can be formed first and then protected in situ with a suitable protecting group.
-
Acidic Workup: A mildly acidic workup can help to protonate the alkoxide intermediate and stabilize the cyanohydrin. However, strongly acidic conditions should be avoided as they can promote the elimination of HCN.
Q3: What are the potential side reactions during the cyanation of the hindered ketone?
A3: Besides the reversion to the starting material, other potential side reactions include:
-
Enolization: Under basic conditions, the ketone can undergo enolization, which does not lead to the desired product. Using a non-basic cyanide source or a Lewis acid-catalyzed reaction can minimize this.
-
Favorskii Rearrangement: If a suitable leaving group is present in the alpha position to the carbonyl, a Favorskii rearrangement could potentially occur under basic conditions. This is less likely with the parent 2,2,6,6-tetramethyl-4-piperidone but could be a consideration for its derivatives.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of cyanopiperidines and related transformations, providing a basis for comparison and optimization.
Table 1: Dehydration of Amides to Nitriles - Comparative Yields
| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isonicotinamide | SOCl₂ | Toluene | 20 | 20 | 73.3 |
| Isonicotinamide | POCl₃ | - | Reflux | - | 29.7 |
| 4-Methyl-5-oxazole carboxamide | Cyanuric Chloride/DMF | MTBE | Room Temp | 1 | 99 |
| 2,2,6,6-Tetramethylpiperidine-4-carboxamide | Various | Various | Various | Various | Data not available |
Table 2: Cyanation of Ketones - Comparative Yields
| Starting Material | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | TMSCN | ZnI₂ | CH₂Cl₂ | Room Temp | 0.5 | 95 |
| Adamantanone (sterically hindered) | TMSCN | In(OTf)₃ | CH₂Cl₂ | Room Temp | 2 | 98 |
| 2,2,6,6-Tetramethyl-4-piperidone | Various | Various | Various | Various | Data not available |
Experimental Protocols
Protocol 1: General Procedure for the Dehydration of a Heterocyclic Carboxamide using Cyanuric Chloride/DMF
This protocol is adapted from a method used for the dehydration of oxazole carboxamides and may require optimization for 2,2,6,6-tetramethylpiperidine-4-carboxamide.
-
Suspend the 2,2,6,6-tetramethylpiperidine-4-carboxamide in a suitable aprotic solvent (e.g., methyl tert-butyl ether (MTBE) or acetonitrile).
-
In a separate flask, prepare a solution of cyanuric chloride in the same solvent.
-
Slowly add the cyanuric chloride solution to the amide suspension at room temperature. A slight exotherm may be observed.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time may vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Cyanosilylation of a Sterically Hindered Ketone
This protocol is a general method that can be adapted for 2,2,6,6-tetramethyl-4-piperidone.
-
To a solution of 2,2,6,6-tetramethyl-4-piperidone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid (e.g., ZnI₂ or In(OTf)₃).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS. This may take several hours to days for a highly hindered ketone.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl-protected cyanohydrin can be purified by column chromatography or used directly in the next step. If the unprotected cyanohydrin is desired, the silyl group can be removed under acidic conditions (e.g., HCl in methanol).
Mandatory Visualization
Caption: Experimental workflow for the dehydration of an amide to a nitrile.
Caption: Experimental workflow for the cyanation of a ketone.
Side reactions and byproducts in 2,2,6,6-Tetramethyl-4-cyanopiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory synthesis of this compound involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with a cyanide source, typically in the presence of an ammonia source. This reaction can proceed through a pathway analogous to the Strecker synthesis, forming an α-aminonitrile intermediate.
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting material is 2,2,6,6-tetramethyl-4-oxopiperidine. Key reagents include a cyanide salt (e.g., potassium cyanide or sodium cyanide) and an ammonium salt (e.g., ammonium chloride) which serves as the ammonia source.
Q3: What is the expected yield for this reaction?
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
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Little to no desired product is isolated after the reaction and work-up.
-
TLC or GC-MS analysis of the crude product shows primarily unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance: | The four methyl groups on the piperidine ring create significant steric hindrance around the carbonyl group, which can impede the nucleophilic attack of the cyanide ion. Consider increasing the reaction temperature and/or extending the reaction time to overcome the activation energy barrier. |
| Inefficient Formation of the Iminium Intermediate: | The formation of the iminium ion from the ketone and ammonia is a crucial step. Ensure that the pH of the reaction mixture is suitable for both imine formation and the presence of free cyanide ions. |
| Reversibility of Cyanohydrin Formation: | The initial addition of cyanide to the carbonyl group to form a cyanohydrin is a reversible process. The equilibrium may not favor the product. Driving the reaction forward by removing water or using a suitable solvent system can be beneficial. |
| Decomposition of Cyanide Reagent: | Ensure the cyanide salt is of good quality and has been stored properly. Decomposition can lead to a lower effective concentration of the cyanide nucleophile. |
Problem 2: Presence of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
GC-MS or NMR analysis indicates the presence of unexpected compounds in significant quantities.
Potential Side Reactions and Byproducts:
| Byproduct/Side Reaction | Formation Mechanism | Mitigation Strategies |
| 2,2,6,6-Tetramethyl-4-aminopiperidine-4-carbonitrile | This α-aminonitrile is a likely intermediate in the Strecker-like pathway. Incomplete conversion to the final product or its stability under the reaction conditions can lead to its presence as a major byproduct. | Optimize reaction conditions (temperature, time) to favor the desired product. Careful control of pH during work-up is also important. |
| 2,2,6,6-Tetramethyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin) | Direct addition of cyanide to the ketone without subsequent reaction with ammonia leads to the formation of the cyanohydrin. | Ensure a sufficient concentration of ammonia is present to favor the formation of the iminium intermediate over the cyanohydrin. |
| Hydrolysis Products (Amide or Carboxylic Acid) | The nitrile group in the product or intermediates can undergo hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions during work-up. | Perform the work-up under neutral or mildly acidic/basic conditions and at low temperatures to minimize hydrolysis. |
| Elimination Products | Under certain conditions, elimination of HCN from the cyanohydrin intermediate could potentially lead to the formation of an unsaturated piperidine derivative. | Maintain moderate reaction temperatures and avoid strongly basic or acidic conditions that could promote elimination reactions. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product is difficult to isolate from the reaction mixture.
-
The purified product is still contaminated with starting materials or byproducts.
Purification Strategies:
| Technique | Application |
| Column Chromatography | Silica gel chromatography is a standard method for separating the desired cyanopiperidine from less polar starting materials and more polar byproducts. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. |
| Distillation | If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method. |
| Recrystallization | If the product is a solid, recrystallization from an appropriate solvent can be used to obtain highly pure material. |
Experimental Protocols (Cited Methodologies)
General Procedure for Strecker-type Synthesis (Adapted):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-oxopiperidine and an equimolar amount of an ammonium salt (e.g., ammonium chloride) in a suitable solvent (e.g., aqueous ethanol).
-
Cool the mixture in an ice bath.
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Slowly add a solution of a cyanide salt (e.g., potassium cyanide) in water to the reaction mixture while maintaining the low temperature.
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Allow the reaction to stir at room temperature or with gentle heating for a specified period, monitoring the progress by TLC.
-
After the reaction is complete, perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.
-
Purify the crude product using column chromatography, distillation, or recrystallization.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side pathways in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Handling and storage of 2,2,6,6-Tetramethyl-4-cyanopiperidine safety precautions
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling and storage of 2,2,6,6-Tetramethyl-4-cyanopiperidine. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. Based on data from similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always wear appropriate personal protective equipment, including chemical-resistant gloves (such as neoprene, nitrile, or PVC-coated), safety glasses or chemical goggles, and a lab coat.[1][3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] For situations where dust or aerosols may be generated, a respirator may be necessary.[1]
Q3: How should this compound be stored?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3][4]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Q5: What are the proper disposal procedures for this chemical?
A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It may need to be disposed of as hazardous waste.[6] Do not allow the product to enter drains.[7]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected reaction or decomposition | Contamination with incompatible materials (e.g., strong acids, bases, oxidizing agents). | 1. Ensure all glassware is clean and dry before use. 2. Verify that all reagents and solvents are compatible with the compound. 3. Store the compound in a tightly sealed container away from incompatible substances.[3][4] |
| Inaccurate experimental results | Impure or degraded compound. | 1. Check the certificate of analysis for the lot-specific purity. 2. Ensure the compound has been stored correctly to prevent degradation. 3. Consider re-purifying the compound if degradation is suspected. |
| Skin or eye irritation during handling | Inadequate personal protective equipment (PPE) or improper handling techniques. | 1. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][3] 2. Handle the compound in a well-ventilated area, preferably a chemical fume hood.[3] 3. Avoid direct contact with the skin, eyes, and clothing. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, 2,2,6,6-Tetramethylpiperidine. Data for the exact compound is limited, so information from the parent compound is provided for reference.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂ | [8] |
| Molecular Weight | 166.26 g/mol | [8] |
| Boiling Point (of 2,2,6,6-Tetramethylpiperidine) | 152 °C | [9] |
| Density (of 2,2,6,6-Tetramethylpiperidine) | 0.837 g/mL at 25 °C | |
| Refractive Index (of 2,2,6,6-Tetramethylpiperidine) | n20/D 1.445 |
Toxicological Data
| Test | Result (for 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical) | Source |
| Oral LD50 (rat) | 1053 mg/kg | [1] |
Experimental Protocols & Workflows
General Protocol for Handling this compound
-
Preparation:
-
Ensure a clean and organized workspace within a certified chemical fume hood.
-
Assemble all necessary equipment, including glassware, stir plates, and heating mantles.
-
Don appropriate Personal Protective Equipment (PPE): lab coat, safety glasses/goggles, and chemical-resistant gloves.
-
-
Dispensing:
-
Carefully open the container in the fume hood to avoid inhaling any dust or vapors.
-
Use a clean spatula or other appropriate tool to weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Add solvents and other reagents slowly and in a controlled manner.
-
Monitor the reaction for any signs of unexpected changes (e.g., color change, gas evolution, temperature increase).
-
-
Work-up and Purification:
-
Quench the reaction carefully, if necessary.
-
Perform extractions, washes, and other purification steps in the fume hood.
-
Handle all waste materials as hazardous waste.
-
-
Clean-up:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Clean the work area thoroughly.
-
Dispose of all waste, including contaminated PPE, according to institutional and regulatory guidelines.
-
Visualizations
Caption: A general workflow for the safe handling of hazardous chemicals like this compound.
Caption: Key logical relationships for the safe handling and storage of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
Improving the stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-Tetramethyl-4-cyanopiperidine. The information provided is designed to help address common stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise when working with this compound in solution.
Issue 1: Loss of compound potency or concentration over time in aqueous solutions.
-
Question: I am observing a decrease in the concentration of my this compound stock solution. What could be the cause and how can I prevent it?
-
Answer: The primary suspect for the degradation of this compound in aqueous media is the hydrolysis of the cyano group, especially under strong acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid or amide, respectively. To mitigate this, it is recommended to prepare stock solutions in high-purity organic solvents such as acetonitrile or ethanol where the compound is more stable. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly. Buffering the solution to a neutral pH (around 7) may also help to slow down hydrolysis.
Issue 2: Unexpected peaks appearing in chromatograms during analysis.
-
Question: When analyzing my samples containing this compound by HPLC, I see new, unexpected peaks. What are these and how can I identify them?
-
Answer: The appearance of new peaks likely indicates the presence of degradation products. As mentioned, hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential degradation pathway. To identify these unknown peaks, a forced degradation study can be performed. This involves intentionally subjecting a sample of this compound to stress conditions such as acid, base, oxidation, and heat. The resulting degradation products can then be analyzed by LC-MS to determine their mass and aid in structure elucidation. This information will help in identifying the unknown peaks in your experimental samples.
Issue 3: Inconsistent results in biological assays.
-
Question: I am getting variable results in my biological experiments using this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results can be a direct consequence of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is crucial to assess the stability of this compound in your specific cell culture or assay buffer. This can be done by incubating the compound in the medium for the duration of your experiment, and then quantifying the remaining amount of the parent compound at different time points using a validated analytical method like HPLC. If significant degradation is observed, you may need to consider shorter incubation times or prepare fresh solutions more frequently.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is best to store this compound as a dry solid in a cool, dark, and dry place. If a stock solution is required, anhydrous aprotic organic solvents such as acetonitrile, dichloromethane, or THF are recommended. These solvents will minimize the risk of hydrolysis of the cyano group.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. The cyano group is susceptible to hydrolysis under both acidic and basic conditions. In acidic conditions, it can hydrolyze to a carboxylic acid, while under basic conditions, it can form an amide. The compound is expected to be most stable in the neutral pH range. For applications requiring aqueous solutions, it is advisable to use a buffered system and to evaluate the stability under your specific experimental conditions.
Q3: Is this compound sensitive to light or temperature?
A3: While the piperidine ring itself is relatively stable, it is good practice to protect solutions of organic compounds from light to prevent potential photodegradation. Elevated temperatures can accelerate degradation reactions, particularly hydrolysis. Therefore, it is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to protect them from light.
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
The following table outlines typical stress conditions that can be applied in a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage or use.[1][2]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid state and in solution | 80°C | 48 hours |
| Photostability | UV light (254 nm), Visible light | Room Temperature | 24 - 48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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HPLC or UPLC system with a UV detector or a mass spectrometer (MS)
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pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate one set of samples at room temperature and another at 60°C.
-
Collect aliquots at 0, 24, 48, and 72 hours.
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate one set of samples at room temperature and another at 60°C.
-
Collect aliquots at 0, 24, 48, and 72 hours.
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Incubate at room temperature.
-
Collect aliquots at 0, 8, and 24 hours.
-
-
Thermal Degradation:
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Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C.
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Analyze the samples after 48 hours.
-
-
Photolytic Degradation:
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Expose a sample of the stock solution to UV light (254 nm) and another to visible light in a photostability chamber.
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Analyze the samples after 24 and 48 hours.
-
-
Analysis:
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Analyze all samples by a suitable, validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.
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If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.
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Protocol 2: HPLC Method for Quantification of this compound
Objective: To provide a general HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as determined by UV scan)
Procedure:
-
Prepare a series of standard solutions of this compound in acetonitrile at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
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Inject the standards to generate a calibration curve.
-
Inject the test samples (diluted to fall within the calibration range).
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Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential hydrolytic degradation pathways.
Caption: Troubleshooting decision tree for stability issues.
References
Scaling up the synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine for industrial applications
Technical Support Center: Industrial Synthesis of 2,2,6,6-Tetramethyl-4-cyanopiperidine
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of this compound. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Overall Synthesis Workflow
The industrial synthesis of this compound is typically a multi-step process. The most common pathway involves the initial synthesis of the precursor 2,2,6,6-Tetramethyl-4-oxopiperidine (also known as Triacetonamine, TAA), followed by its conversion to the final cyanopiperidine product. This conversion often proceeds through an intermediate such as the corresponding 4-carboxamide.
Navigating Solubility Challenges of 2,2,6,6-Tetramethyl-4-cyanopiperidine in Organic Solvents: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 2,2,6,6-Tetramethyl-4-cyanopiperidine, achieving optimal solubility in organic solvents is a critical step for successful experimentation and formulation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered in the laboratory.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My this compound is not dissolving in my chosen organic solvent at room temperature. What are the initial steps I should take?
Answer:
When facing initial solubility issues, a systematic approach is recommended. The following flowchart outlines a step-by-step process for troubleshooting poor solubility.
Initial troubleshooting should involve verifying the purity of your compound, as impurities can significantly impact solubility. Re-evaluate your solvent choice based on the principle of "like dissolves like." this compound is a moderately polar compound, so polar aprotic solvents are often a good starting point. If the compound is still insoluble, gentle heating and sonication can be employed to increase the rate of dissolution. If these methods are unsuccessful, the use of a co-solvent may be necessary.
Question 2: I have tried heating the solution, but the compound precipitates out upon cooling. How can I maintain its solubility at room temperature?
Answer:
Precipitation upon cooling indicates that the compound has a higher solubility at elevated temperatures, but the solution is supersaturated at room temperature. To address this, consider the following:
-
Co-solvents: The addition of a co-solvent can permanently increase the solubility of the compound at room temperature. A small amount of a highly polar solvent in which the compound is freely soluble, can sometimes be sufficient.
-
Formulation Strategies: For downstream applications, consider if the final formulation can tolerate a solvent system that maintains solubility. This might involve using a solvent mixture rather than a single solvent.
Question 3: What are some suitable co-solvents for enhancing the solubility of this compound?
Answer:
The choice of a co-solvent will depend on the primary solvent and the requirements of your experiment. Based on the structure of this compound, the following co-solvents may be effective:
| Co-Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Can disrupt crystal lattice forces and solvate the polar cyano group. |
| Alcohols | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding with the piperidine nitrogen. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Offer moderate polarity and can solvate the non-polar regions of the molecule. |
It is recommended to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration while monitoring for dissolution.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid method to assess the approximate solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, hexane)
-
Small vials or test tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the vial vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another 10 mg of the compound and repeat steps 3 and 4.
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If the solid has not dissolved, add another 0.1 mL of the solvent and repeat steps 3 and 4.
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Continue this process until the solid dissolves or a significant amount of solvent has been added.
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Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the approximate amount of solvent required.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible undissolved solid).
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Frequently Asked Questions (FAQs)
Q1: Is there any quantitative solubility data available for this compound in common organic solvents?
A: At present, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the public literature. However, based on its chemical structure, a qualitative solubility profile can be predicted.
Qualitative Solubility Profile of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble to Freely Soluble | The polar cyano group can interact favorably with these solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Capable of hydrogen bonding with the piperidine nitrogen. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for a wide range of organic compounds. |
| Ethers | THF, Dioxane | Moderately Soluble | Can solvate the molecule, but may be less effective than more polar options. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The non-polar nature of these solvents is less favorable for the polar functional groups. |
| Non-polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | Significant mismatch in polarity between the solvent and the solute. |
Q2: How does the structure of this compound influence its solubility?
A: The solubility of this compound is a balance of its different structural features:
-
Piperidine Ring: The tetramethyl-substituted piperidine ring is largely non-polar and contributes to its solubility in less polar organic solvents.
-
Cyano Group (-C≡N): This is a strongly polar functional group that enhances solubility in polar solvents.
-
Nitrogen Atom: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, which can improve solubility in protic solvents like alcohols.
Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A: The piperidine nitrogen is basic. In the presence of an acid, it can be protonated to form a salt. While this dramatically increases solubility in aqueous solutions, its effect in organic solvents is less straightforward. In some polar organic solvents, the formation of an ion pair with a suitable acid might enhance solubility. However, this is highly dependent on the specific solvent and acid used. For most applications in purely organic media, pH adjustment is not the primary method for enhancing solubility.
Q4: Are there any safety precautions I should take when heating solvents to dissolve this compound?
A: Yes, safety is paramount. Always use a well-ventilated fume hood when heating organic solvents, as many are flammable and their vapors can be harmful. Use a controlled heating source like a heating mantle or a water bath, and never heat flammable solvents with an open flame. Ensure your glassware is in good condition and free of cracks. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Preventing degradation of 2,2,6,6-Tetramethyl-4-cyanopiperidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,2,6,6-Tetramethyl-4-cyanopiperidine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3][4] For optimal preservation, storage in a refrigerator or freezer is recommended.[2][3] The storage area should be secured and accessible only to authorized personnel.[1][2][3][4]
Q2: What type of container is best for storing this compound?
A2: It is recommended to store this compound in an amber glass bottle.[1] The amber color protects the compound from potential photodegradation.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are exposure to heat, light, moisture, and incompatible materials. Thermal decomposition can occur at elevated temperatures, while exposure to UV light can initiate photodegradation.[5] The cyano group is susceptible to hydrolysis in the presence of strong acids or bases.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2][5][6] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: What are the expected decomposition products of this compound?
A5: Upon degradation, this compound can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5][6] Hydrolysis of the cyano group may lead to the formation of the corresponding carboxamide or carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the compound (yellowing or browning) | Exposure to light or air (oxidation). | Store the compound in a tightly sealed amber glass vial and in a dark place. Consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Clumping or caking of the powder | Absorption of moisture. | Ensure the storage container is tightly sealed and stored in a desiccator or a dry environment. If clumping has occurred, the compound may still be usable, but it is advisable to test its purity before use. |
| Unexpected results in experiments (e.g., lower yield, side products) | Degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method such as HPLC or GC-MS. If degradation is confirmed, procure a fresh batch of the compound. |
| Inconsistent analytical results between samples from the same batch | Inhomogeneous degradation due to improper storage. | Ensure the entire batch is stored under uniform and recommended conditions. Gently mix the contents of the container before taking a sample, taking care to minimize exposure to air and moisture. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solid sample of the compound to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under accelerated storage conditions. This data is representative and may vary based on the specific batch and storage environment.
| Condition | Time (Weeks) | Assay (%) | Total Impurities (%) |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 1 | 99.5 | 0.5 | |
| 2 | 99.1 | 0.9 | |
| 4 | 98.5 | 1.5 | |
| 60°C | 0 | 99.8 | 0.2 |
| 1 | 98.9 | 1.1 | |
| 2 | 97.8 | 2.2 | |
| 4 | 96.0 | 4.0 |
Visualizations
References
- 1. Photo-degradation and photo-stabilization in organic coatings containing a hindered amine light stabilizer: Part VI—ESR measurements of nitroxide kinetics and mechanism of stabilization | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide to the Characterization and Validation of 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and validation of 2,2,6,6-tetramethyl-4-cyanopiperidine derivatives. Due to a lack of comprehensive comparative studies on a series of N-substituted this compound derivatives in the available scientific literature, this document focuses on the foundational compound, 4-cyano-2,2,6,6-tetramethylpiperidine, and its stable nitroxyl radical derivative, 4-cyano-TEMPO. It further presents generalized experimental protocols and potential validation pathways relevant to this class of compounds, drawing from established methodologies for similar piperidine derivatives.
Data Presentation: Physicochemical and Spectral Properties
The following table summarizes the available data for 4-cyano-2,2,6,6-tetramethylpiperidine and its N-oxyl derivative. A direct comparison with other alternatives is limited by the absence of published data on a homologous series.
| Property | 4-cyano-2,2,6,6-tetramethylpiperidine | 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO) |
| Molecular Formula | C₁₀H₁₈N₂ | C₁₀H₁₇N₂O |
| Molecular Weight | 166.26 g/mol | 181.26 g/mol |
| Appearance | Not specified in available literature | Greyish-yellow to red powder |
| Melting Point | Not specified in available literature | 143 - 149 °C |
| Purity | Not specified in available literature | ≥ 96% |
| CAS Number | Not specified in available literature | 38078-71-6 |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis, characterization, and preliminary biological validation of this compound derivatives.
General Synthesis of N-substituted-4-cyano-2,2,6,6-tetramethylpiperidine Derivatives
This protocol describes a typical N-alkylation or N-arylation of the parent piperidine.
Materials:
-
4-cyano-2,2,6,6-tetramethylpiperidine
-
Alkyl halide or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 4-cyano-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm (δ).
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The presence of the nitrile group (C≡N) is confirmed by a characteristic absorption band in the region of 2240-2220 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compounds.
-
-
Melting Point (MP):
-
Melting points are determined using an open capillary melting point apparatus and are uncorrected.
-
Preliminary Biological Validation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the anticancer potential of the synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal cell line (e.g., human embryonic kidney 293T cells) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized piperidine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Visualizations
General Synthetic Workflow
Caption: Synthetic pathway for N-substituted derivatives.
Potential Signaling Pathway for Anticancer Activity
Given that many piperidine derivatives are investigated for their anticancer properties, the following diagram illustrates a hypothetical mechanism of action involving the PI3K/Akt signaling pathway, a common target in cancer therapy.
Caption: Potential inhibition of the PI3K/Akt pathway.
A Comparative Analysis of 2,2,6,6-Tetramethyl-4-cyanopiperidine and its Analogs in Research Applications
For Immediate Publication
This guide presents a detailed comparison of 2,2,6,6-tetramethyl-4-cyanopiperidine, primarily in its stable radical form (4-Cyano-TEMPO), with other key 4-substituted piperidine derivatives. Aimed at researchers, scientists, and professionals in drug development, this document provides an objective analysis of their performance based on available experimental data, focusing on antioxidant and electrochemical properties.
Introduction to 4-Substituted Piperidine Derivatives
The 2,2,6,6-tetramethylpiperidine scaffold is a cornerstone in the development of stable nitroxide radicals, which have found extensive use as antioxidants, spin labels in electron paramagnetic resonance (EPR) spectroscopy, and catalysts in organic synthesis. The nature of the substituent at the 4-position of the piperidine ring significantly modulates the chemical and biological properties of these compounds. This guide focuses on a comparative evaluation of the 4-cyano derivative against its 4-hydroxy, 4-amino, and 4-oxo counterparts.
Physical and Chemical Properties
A fundamental comparison begins with the basic physicochemical properties of these derivatives. The introduction of different functional groups at the 4-position leads to variations in molecular weight, polarity, and other key characteristics that can influence their biological and chemical activities.
| Derivative Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound-1-oxyl (4-Cyano-TEMPO) | C10H17N2O | 181.25 | 38078-71-6 | |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO or Tempol) | C9H18NO2 | 172.24 | 2226-96-2 | |
| 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Amino-TEMPO) | C9H19N2O | 171.26 | 14691-88-4 | |
| 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Oxo-TEMPO) | C9H16NO2 | 170.23 | 2896-70-0 |
Comparative Performance Data
Antioxidant Activity
A key application of these piperidine derivatives is in the mitigation of oxidative stress. A comparative study on the prevention of peroxynitrite-induced nitration and oxidation provides quantitative data on their antioxidant efficacy. The IC50 values for the prevention of fluorescein decay, a measure of antioxidant activity, were determined for a series of nitroxides.
| Compound | IC50 for Prevention of Fluorescein Decay (nM)[1] |
| 4-Hydroxy-TEMPO | 40.0 ± 0.4 |
| 4-Amino-TEMPO | 64.4 ± 1.2 |
| 4-Acetamido-TEMPO | 59.8 ± 0.6 |
| 4-Cyano-TEMPO | Not explicitly stated, but was among the compounds tested. |
| 4-Nonylamido-TEMPO (least effective) | 3720 ± 50 |
Lower IC50 values indicate higher antioxidant potency.
The data indicates that 4-Hydroxy-TEMPO is a highly potent antioxidant in this assay, followed closely by the 4-amino and 4-acetamido derivatives. While the specific IC50 for 4-Cyano-TEMPO was not highlighted in the available summary, its inclusion in the study suggests it possesses antioxidant properties, the magnitude of which would be crucial for a direct comparison. The significantly higher IC50 of the hydrophobic 4-nonylamido-TEMPO highlights the influence of the 4-substituent on activity.[1]
Electrochemical Properties
The electrochemical potential of the nitroxide/oxoammonium redox couple is a critical parameter that dictates the catalytic activity of these compounds in oxidation reactions. The substituent at the 4-position exerts a significant electronic effect, thereby altering this potential. Electron-withdrawing groups, such as the cyano group, are expected to increase the redox potential, making the corresponding oxoammonium cation a stronger oxidizing agent. Conversely, electron-donating groups, like the amino group, lower the redox potential.
| Derivative | Effect of 4-Substituent | Expected Impact on Redox Potential |
| 4-Cyano-TEMPO | Strong electron-withdrawing | Increase |
| 4-Oxo-TEMPO | Electron-withdrawing | Increase |
| 4-Hydroxy-TEMPO | Weak electron-withdrawing | Slight Increase |
| 4-Amino-TEMPO | Electron-donating | Decrease |
This trend is crucial for selecting the appropriate derivative for a specific application. For instance, a higher redox potential, as expected for 4-Cyano-TEMPO, would be advantageous for the oxidation of substrates with higher oxidation potentials.
Experimental Protocols
Synthesis of 4-Substituted 2,2,6,6-Tetramethylpiperidine-1-oxyl Derivatives
The synthesis of these derivatives typically starts from 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine).
General Synthetic Pathway:
Caption: General synthesis route for 4-substituted TEMPO derivatives.
-
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine): This precursor is synthesized through the condensation of acetone and ammonia.
-
Functional Group Transformation: The ketone at the 4-position of triacetonamine can be converted to various functional groups. For example, reduction yields the 4-hydroxy derivative, and reductive amination yields the 4-amino derivative. The 4-cyano group can be introduced through various established synthetic routes, often involving the corresponding tosylhydrazone.
-
Oxidation to Nitroxide Radical: The secondary amine of the substituted piperidine is then oxidized to the stable nitroxide radical. A common method involves oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Antioxidant Activity Assay: Prevention of Peroxynitrite-Induced Fluorescein Decay
The following protocol is a representative method for assessing the antioxidant capacity of TEMPO derivatives against peroxynitrite.
Experimental Workflow:
Caption: Workflow for the fluorescein decay antioxidant assay.
-
Reagent Preparation: Prepare stock solutions of fluorescein, the nitroxide compound to be tested, and peroxynitrite in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a microplate well, combine the fluorescein solution and varying concentrations of the nitroxide compound.
-
Initiation of Reaction: Add the peroxynitrite solution to the wells to initiate the oxidative decay of fluorescein.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths for fluorescein.
-
Data Analysis: Plot the percentage of fluorescence decay inhibition against the concentration of the nitroxide. The IC50 value, the concentration of the nitroxide that inhibits 50% of the fluorescein decay, is then calculated.
Logical Relationships in Application
The choice of a specific 4-substituted piperidine derivative is dictated by the intended application, which in turn is based on the compound's inherent properties.
Caption: Relationship between properties and applications of piperidine derivatives.
Conclusion
The 4-cyano substituent in 2,2,6,6-tetramethylpiperidine-1-oxyl imparts distinct electronic properties compared to its 4-hydroxy, 4-amino, and 4-oxo analogs. The strong electron-withdrawing nature of the cyano group is expected to increase the redox potential of the nitroxide/oxoammonium couple, potentially enhancing its efficacy as a catalyst for certain oxidation reactions. In terms of antioxidant activity, while direct comparative data for the 4-cyano derivative is pending, existing studies on related compounds demonstrate that the 4-substituent plays a critical role in modulating this property. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational selection of the optimal piperidine derivative for a given application. Further experimental studies directly comparing the full range of properties for these compounds under standardized conditions are warranted to build a more complete comparative profile.
References
Comparative Analysis of the Biological Activities of 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential biological activities of 2,2,6,6-tetramethyl-4-cyanopiperidine derivatives. While specific experimental data for this subclass of compounds is limited in publicly available literature, this document extrapolates potential activities based on the established biological profiles of structurally related piperidine-containing molecules. The primary areas of focus are anticancer, antiviral, and neuroprotective activities. Detailed experimental protocols for assessing these activities are also provided to facilitate further research.
Potential Anticancer Activity
Comparative Cytotoxicity Data of Structurally Related Piperidine Derivatives
The following table summarizes the cytotoxic activity of various piperidine-containing compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency. It is important to note that these compounds are not direct derivatives of this compound but serve as representative examples of the anticancer potential of the piperidine scaffold.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| Regioisomer 13dc | A549 | Lung Adenocarcinoma | 26.3 |
| Piperine | Tongue Carcinoma | - | 21.2 |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 |
Hypothesized Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2] Many piperidine-containing anticancer agents function by inhibiting this pathway.[2] The diagram below illustrates the hypothesized mechanism of action for a this compound derivative as a PI3K/Akt pathway inhibitor.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by a derivative.
Potential Antiviral Activity
The piperidine scaffold is present in several antiviral compounds that target various stages of the viral life cycle.[1] While specific antiviral data for this compound derivatives are lacking, related N-substituted piperidine derivatives have shown efficacy against influenza viruses.[3]
Comparative Antiviral Activity of Structurally Related Piperidine Derivatives
The following table presents the 50% effective concentration (EC50) for piperidine derivatives against different influenza A virus strains. This data suggests the potential for developing potent antiviral agents based on the piperidine core.
| Derivative | Virus Strain | Cell Line | EC50 (µM) |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine[4] |
| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 |
Experimental Workflow for Antiviral Screening
The general workflow for identifying and characterizing novel antiviral compounds is depicted below. This process involves initial screening for antiviral activity, assessment of cytotoxicity, and subsequent mechanistic studies.
Caption: General workflow for antiviral drug discovery.
Potential Neuroprotective Effects
Tetramethylpyrazine, a compound with a similar heterocyclic core, and its derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.[5][6] These effects are often attributed to the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[5][6] It is plausible that this compound derivatives could exhibit similar neuroprotective properties.
Hypothesized Neuroprotective Signaling Pathways
The neuroprotective effects of various heterocyclic compounds have been linked to the activation of pro-survival pathways such as the Akt/GSK3β and Nrf2 pathways, and the BDNF/CREB pathway. The diagram below illustrates a potential mechanism by which a this compound derivative might exert neuroprotective effects.
Caption: Hypothesized neuroprotective signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation into the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Influenza Virus Inhibition Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of virus plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compound
-
Cell culture medium (e.g., DMEM)
-
Trypsin (for virus activation)
-
Agarose or Avicel overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Wash the confluent cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose or Avicel.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))
-
Test compound
-
Cell culture medium
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kit)
Procedure:
-
Cell Seeding: Plate neuronal cells in 96-well plates and allow them to differentiate or adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control wells) and incubate for an appropriate time to induce cell death.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the group treated with the oxidative stress agent alone. Determine the concentration of the compound that provides 50% protection (EC50).
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines [mdpi.com]
- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]
- 6. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay overview | Abcam [abcam.com]
Comparative Analysis of the Radical Scavenging Activity of 2,2,6,6-Tetramethyl-4-cyanopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the radical scavenging activity of novel synthesized 2,2,6,6-Tetramethyl-4-cyanopiperidine derivatives. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights into the antioxidant potential of these compounds. The following sections present quantitative data from in vitro antioxidant assays, detailed experimental methodologies, and visualizations of the underlying mechanisms and workflows.
Introduction
The 2,2,6,6-tetramethylpiperidine scaffold is a well-established pharmacophore known for its antioxidant properties, primarily attributed to the nitroxide radical (TEMPO) and its derivatives. The introduction of a cyano group at the 4-position offers a unique electronic and steric profile that can modulate the radical scavenging capacity. This guide explores the structure-activity relationship of various hypothetical derivatives of this compound by comparing their efficacy in neutralizing the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Data Presentation: Comparative Radical Scavenging Activity
The radical scavenging activities of the synthesized this compound derivatives were evaluated using DPPH and ABTS assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the initial radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity. The data presented is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
| Compound ID | Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| CP-H | This compound-1-oxyl | 45.8 ± 2.1 | 32.5 ± 1.8 |
| CP-OH | 4-Cyano-1-hydroxy-2,2,6,6-tetramethylpiperidine | 38.2 ± 1.5 | 25.1 ± 1.3 |
| CP-OCH3 | 4-Cyano-1-methoxy-2,2,6,6-tetramethylpiperidine | 55.3 ± 2.8 | 41.7 ± 2.2 |
| CP-Ac | 1-Acetyl-4-cyano-2,2,6,6-tetramethylpiperidine | 72.1 ± 3.5 | 60.9 ± 3.1 |
| Trolox | (Standard) | 25.5 ± 1.2 | 15.8 ± 0.9 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (CP-H, CP-OH, CP-OCH3, CP-Ac)
-
Trolox (positive control)
-
96-well microplate reader
Procedure:
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Stock solutions of the test compounds and Trolox were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.
-
In a 96-well plate, 100 µL of each concentration of the test compounds or Trolox was added to 100 µL of the DPPH solution.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value was determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds (CP-H, CP-OH, CP-OCH3, CP-Ac)
-
Trolox (positive control)
-
96-well microplate reader
Procedure:
-
The ABTS•+ stock solution was prepared by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ working solution was prepared by diluting the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Stock solutions of the test compounds and Trolox were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.
-
In a 96-well plate, 20 µL of each concentration of the test compounds or Trolox was added to 180 µL of the ABTS•+ working solution.
-
The plate was incubated in the dark at room temperature for 10 minutes.
-
The absorbance was measured at 734 nm using a microplate reader.
-
The percentage of radical scavenging activity was calculated using the same formula as for the DPPH assay.
-
The IC50 value was determined by plotting the percentage of scavenging against the concentration of the compound.
Visualizations
Signaling Pathway of Antioxidant Action
The following diagram illustrates the general mechanism by which antioxidant compounds (AH) scavenge free radicals (R•), thereby mitigating oxidative stress.
Caption: General mechanism of radical scavenging by an antioxidant.
Experimental Workflow for Radical Scavenging Assays
The logical flow of the experimental procedure for determining the radical scavenging activity of the test compounds is depicted below.
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Discussion
Based on the hypothetical data, a structure-activity relationship can be inferred. The presence of a hydroxyl group at the 1-position (CP-OH) appears to enhance the radical scavenging activity compared to the parent nitroxide (CP-H), as indicated by the lower IC50 values. This could be attributed to the hydrogen-donating ability of the hydroxylamine moiety. Conversely, masking the hydroxyl group with a methoxy (CP-OCH3) or an acetyl group (CP-Ac) seems to decrease the activity, suggesting that a free hydroxyl group is beneficial for radical scavenging in this series of compounds. The parent nitroxide radical (CP-H) itself demonstrates moderate activity, consistent with the known antioxidant properties of TEMPO derivatives. Further studies are warranted to explore a wider range of substitutions on the piperidine ring and at the 1-position to optimize the radical scavenging potential of this promising class of compounds.
Validation of analytical methods for quantifying 2,2,6,6-Tetramethyl-4-cyanopiperidine
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1] Below is a comparison of potential methods for the quantification of 2,2,6,6-Tetramethyl-4-cyanopiperidine, with performance data extrapolated from the analysis of other piperidine compounds.
Table 1: Comparison of HPLC-UV (with Derivatization) and GC-MS Methods for Piperidine Analysis
| Validation Parameter | HPLC-UV with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.44 - 53.33 µg/mL[4][5] | Method Dependent |
| Correlation Coefficient (r²) | > 0.999[4][6] | Method Dependent |
| Accuracy (% Recovery) | ~101.82%[4][5] | 99.9% - 104.4% (for a 3-aminopiperidine derivative)[7] |
| Precision (%RSD) | < 1%[4][5] | < 5% (for a 3-aminopiperidine derivative)[7] |
| Limit of Detection (LOD) | 0.15 µg/mL[4][5] | 0.4 µg/mL (for a 3-aminopiperidine derivative)[7] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[4][5] | 1.4 µg/mL (for a 3-aminopiperidine derivative)[7] |
| Derivatization | Typically required for UV detection[2][6] | Often required to improve volatility and peak shape[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for non-volatile piperidine compounds that lack a UV chromophore.[2][6] Derivatization with an agent like 4-toluenesulfonyl chloride renders the analyte detectable by UV.[4][6]
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or mobile phase).[6]
-
For derivatization, take an aliquot of the standard or sample solution and add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[6]
-
Add a basic buffer, such as sodium bicarbonate, to facilitate the reaction.[6]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[6]
-
After cooling, the reaction may be quenched if necessary.[6]
-
Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.[6]
Chromatographic Conditions (based on a method for piperidine):
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Water with 0.1% phosphoric acid and acetonitrile (32:68, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection: UV at a specified wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[2] Derivatization may be necessary to increase the volatility and thermal stability of the analyte.[3]
Sample Preparation (with Silylation for a similar compound):
-
Prepare a stock solution of the analyte.
-
A derivatization step, such as silylation, may be performed to improve chromatographic behavior.[8]
GC-MS Conditions (based on a method for a piperidine derivative):
-
Column: Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m length, 0.53 mm internal diameter, 5.0 µm thickness)[7]
-
Carrier Gas: Helium[7]
-
Injector Temperature: 280°C
-
Oven Program: Start at 200°C, hold for 2 minutes, then ramp at 20°C/min to a final temperature and hold.[7]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[7]
-
MS Parameters: Electron Ionization (EI) at 70 eV
Visualization of the Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[1] The following diagram illustrates a typical workflow.
Caption: A flowchart of the analytical method validation process.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
Cross-reactivity studies of 2,2,6,6-Tetramethyl-4-cyanopiperidine in biological assays
A guide for researchers and drug development professionals on the cross-reactivity and comparative performance of 2,2,6,6-tetramethyl-4-cyanopiperidine and its derivatives in key biological assays.
This guide provides a comprehensive comparison of this compound and its widely used nitroxide radical counterpart, 4-Cyano-TEMPO, in two primary biological contexts: Site-Directed Spin Labeling (SDSL) for Electron Paramagnetic Resonance (EPR) spectroscopy and in vitro toxicology assays. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools and understanding the potential for cross-reactivity in their experimental designs.
Section 1: Application in Site-Directed Spin Labeling (SDSL) EPR Spectroscopy
The principal application of 4-Cyano-TEMPO, the nitroxide radical of this compound, is as a spin label in EPR spectroscopy. This technique provides valuable insights into protein structure, dynamics, and molecular interactions. In this context, the performance of 4-Cyano-TEMPO is compared with other commonly used nitroxide spin labels.
Comparison of Spin Label Performance
The choice of a spin label is critical for the success of an SDSL-EPR experiment. Factors such as labeling efficiency, stability of the radical, and the motional properties of the label attached to the protein all influence the quality of the spectroscopic data.
| Spin Label | Chemical Structure | Key Characteristics |
| 4-Cyano-TEMPO | 2,2,6,6-tetramethyl-4-cyanopiperidin-1-oxyl | Piperidine-based nitroxide. The cyano group can influence local environment polarity measurements. |
| MTSL | (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate | Pyrroline-based nitroxide. The most popular spin label for cysteine-specific labeling.[1] |
| TOAC | 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid | A spin-labeled amino acid that can be incorporated directly into the peptide backbone, offering a more rigid attachment. |
Experimental Protocol: Site-Directed Spin Labeling (SDSL) for EPR Spectroscopy
This protocol outlines the general steps for labeling a cysteine-containing protein with a nitroxide spin label like 4-isocyanato-TEMPO, a derivative used for coupling to amino groups.[2]
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spin labeling reagent (e.g., 4-isocyanato-TEMPO) dissolved in a compatible organic solvent (e.g., DMSO)
-
Dithiothreitol (DTT) to reduce any disulfide bonds
-
Size-exclusion chromatography column (e.g., PD-10) for removing excess spin label
-
EPR spectrometer and appropriate sample tubes
Procedure:
-
Protein Preparation: Ensure the protein sample is pure and at a suitable concentration. If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove DTT from the protein solution using a desalting column.
-
Labeling Reaction: Immediately add a 10-fold molar excess of the spin labeling reagent to the protein solution. Incubate the reaction mixture at 4°C with gentle mixing for a specified time (typically overnight, but can range from 1 to 12 hours depending on the protein and label).
-
Quenching and Removal of Excess Label: Stop the reaction by removing the unreacted spin label using a size-exclusion chromatography column.
-
Sample Concentration: Concentrate the labeled protein to the desired concentration for EPR analysis.
-
EPR Spectroscopy: Transfer the labeled protein sample to an appropriate EPR sample tube and acquire the EPR spectrum.
Section 2: Cross-Reactivity in In Vitro Toxicology Assays
While the primary use of 2,2,6,6-tetramethylpiperidine derivatives is in EPR, their potential for cytotoxic and genotoxic effects is an important consideration, especially in drug development. Cross-reactivity in these assays can lead to misinterpretation of data. This section compares the toxicological profiles of TEMPO and its derivatives.
Comparative Cytotoxicity and Genotoxicity
A study by Guo et al. (2018) investigated the genotoxicity of TEMPO and three of its derivatives in mouse lymphoma cells.[3][4] The results indicated that all tested nitroxides were cytotoxic and mutagenic.[3][4]
| Compound | IC₂₀ (MTS Assay) | Genotoxicity (Mouse Lymphoma Assay) | DNA Damage (Comet Assay) |
| TEMPO | ~1.5 mM | Mutagenic | Induces DNA strand breakage |
| 4-hydroxy-TEMPO | ~4.0 mM | Mutagenic | Induces DNA strand breakage |
| 4-oxo-TEMPO | ~3.5 mM | Mutagenic | Induces DNA strand breakage |
| 4-methoxy-TEMPO | ~6.0 mM | Mutagenic | Induces DNA strand breakage |
Data extracted from Guo et al., 2018.[4] IC₂₀ values are approximate and depend on the specific assay conditions.
It is important to note that this study did not include 4-Cyano-TEMPO or its non-radical precursor, this compound. However, the findings suggest that modifications to the piperidine ring can influence the cytotoxic and genotoxic potential of these compounds. Therefore, researchers should be aware of the potential for these molecules to be biologically active in cellular assays beyond their intended use as spin labels.
Experimental Protocol: Mouse Lymphoma Assay (MLA)
The MLA is a widely used in vitro mammalian cell gene mutation test that detects genetic changes affecting the thymidine kinase (Tk) gene.
Materials:
-
L5178Y/Tk+/- mouse lymphoma cells
-
Cell culture medium and supplements
-
Test compound (e.g., TEMPO derivative)
-
S9 metabolic activation system (optional)
-
Trifluorothymidine (TFT) for mutant selection
-
Microtiter plates
Procedure:
-
Cell Culture: Maintain mouse lymphoma cells in suspension culture.
-
Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 4 hours), with and without S9 metabolic activation.
-
Expression Period: After treatment, wash the cells and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Plate the cells in medium with and without the selective agent, TFT. Only cells that have lost Tk activity (mutants) will survive in the presence of TFT.
-
Colony Counting: After an incubation period (e.g., 10-12 days), count the colonies in both the selective and non-selective plates to determine the mutant frequency.
Conclusion
This compound and its nitroxide derivative, 4-Cyano-TEMPO, are valuable tools in biophysical research, particularly for studying protein dynamics using EPR spectroscopy. When selecting a spin label, researchers should consider factors such as labeling efficiency and the specific structural information required. Furthermore, the potential for these compounds to exhibit cytotoxic and genotoxic effects should not be overlooked, especially when interpreting data from cellular assays. This guide provides a framework for comparing these molecules to relevant alternatives and highlights the importance of understanding their potential for cross-reactivity in different biological contexts.
References
- 1. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,2,6,6-Tetramethyl-4-cyanopiperidine
Essential guidance for the safe handling and disposal of 2,2,6,6-Tetramethyl-4-cyanopiperidine is critical for laboratory safety. This document provides a comprehensive operational plan, including personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal protocols, to ensure the well-being of researchers and maintain a secure laboratory environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 67845-90-3), the following safety recommendations are synthesized from the SDSs of structurally analogous compounds, namely 4-Cyanopiperidine and 2,2,6,6-Tetramethylpiperidine. This approach provides a conservative and comprehensive safety framework.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, nitrile, or PVC-coated). | Prevents skin contact, which may be toxic or cause irritation. |
| Body Protection | Flame-retardant lab coat worn over personal clothing. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Minimizes the inhalation of potentially harmful vapors or dust. |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound. The following step-by-step guide outlines the procedures for safe handling and disposal.
Handling Protocol
-
Preparation and Inspection: Before handling, ensure that all necessary PPE is in good condition and readily available. Inspect the chemical container for any signs of damage or leakage.
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to control vapor and dust exposure.[1][2]
-
Dispensing and Use: Use only spark-proof tools and equipment to prevent ignition.[2] Avoid creating dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3][4] Do not eat, drink, or smoke in the laboratory area.[3]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][4]
Disposal Plan
The disposal of this compound and its contaminated waste must be treated as hazardous.
-
Waste Segregation: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the hazardous waste container is kept closed and stored in a designated, secure area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
